3,5-Diphenyl-4H-1,2,4-triazol-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3,5-diphenyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-18-13(11-7-3-1-4-8-11)16-17-14(18)12-9-5-2-6-10-12/h1-10H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZAXBYJPXKJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282011 | |
| Record name | 3,5-Diphenyl-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3049-45-4 | |
| Record name | 3049-45-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diphenyl-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, targeting researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a central 1,2,4-triazole ring substituted with two phenyl groups at positions 3 and 5, and an amine group at position 4. The structural formula and key identifiers are presented below.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 3,5-diphenyl-1,2,4-triazol-4-amine[1] |
| CAS Number | 3049-45-4[1][2] |
| Molecular Formula | C₁₄H₁₂N₄[1] |
| Molecular Weight | 236.27 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3[1] |
| InChI Key | DAZAXBYJPXKJJL-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 236.27 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 236.106196400 Da | PubChem[1] |
| Topological Polar Surface Area | 56.7 Ų | PubChem[1] |
| Heavy Atom Count | 18 | PubChem[1] |
Spectroscopic Data
Detailed experimental spectra for this compound are available on spectral databases such as SpectraBase. The expected spectral characteristics, based on data from its derivatives, are summarized below.
Table 3: Expected Spectroscopic Characteristics of this compound
| Spectroscopic Technique | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings and a signal for the amine (NH₂) protons. |
| ¹³C NMR | Signals for the carbon atoms of the phenyl rings and the triazole ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the triazole ring, and C=C stretching of the aromatic rings.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 236.27). |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for synthesizing the 4-amino-1,2,4-triazole core and its derivatives. A common approach involves the cyclization of hydrazides.
References
3,5-Diphenyl-4H-1,2,4-triazol-4-amine physical and chemical properties
An In-depth Technical Guide to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 3049-45-4). The document details its structural and computed properties, spectroscopic data, and experimental protocols for its synthesis and characterization. Furthermore, it touches upon the biological activities of its derivatives, offering a valuable resource for professionals in the fields of medicinal chemistry and drug development.
Core Physical and Chemical Properties
This compound is a heterocyclic organic compound featuring a triazole ring substituted with two phenyl groups and an amine group. Its core properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₄ | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| CAS Number | 3049-45-4 | [2][3] |
| IUPAC Name | This compound | [1] |
| Melting Point | Varies with derivative, e.g., 216-217°C for the 2,4-dichlorobenzylamino derivative. | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |
Computed and Spectroscopic Data
Computational analysis and spectroscopic methods are essential for the characterization of this compound and its derivatives.
Computed Properties
| Descriptor | Value |
| Exact Mass | 236.106196400 Da |
| Topological Polar Surface Area | 56.7 Ų |
| Heavy Atom Count | 18 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Source: PubChem CID 229821[1]
Spectroscopic Data Summary
Spectroscopic data is critical for structural elucidation. The following table summarizes typical spectral characteristics for derivatives of this compound, as data for the parent compound is not explicitly detailed in the provided results.
| Technique | Key Observations (for derivatives) |
| FT-IR (KBr, cm⁻¹) | ~3317 (N-H stretch), ~3034 (aromatic C-H stretch), ~1600 (C=N stretch), ~1587 (C=C stretch).[4] |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons typically appear in the range of 6.5-8.0 ppm. The NH proton of an amino derivative appears as a triplet around 5.9-7.25 ppm. Methylene protons (CH₂) adjacent to the amine group appear as a doublet around 3.9 ppm.[4] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Triazole carbons (C3 and C5) resonate around 153 ppm. Aromatic carbons show signals between 113-135 ppm.[4] |
| Mass Spectrometry (LC-MS/MS) | The molecular ion peak (M⁺) is typically observed. For example, the 2,4-dichlorobenzylamino derivative shows a molecular ion at m/z 395.[4] |
| UV-Vis (nm) | Absorption maxima are generally observed around 258-259 nm.[4] |
Experimental Protocols
General Synthesis of 3,5-Diphenyl-4H-1,2,4-triazole Derivatives
The synthesis of derivatives often starts from 4-amino-3,5-diphenyl-4H-1,2,4-triazole, which is then reacted with various aldehydes or ketones.
Methodology:
-
Starting Material Preparation: 4-amino-3,5-diphenyl-4H-1,2,4-triazole is synthesized using established literature methods.
-
Condensation Reaction: The starting triazole (1 equivalent) is dissolved in a suitable solvent such as ethanol.
-
Addition of Carbonyl Compound: A selected aldehyde or ketone (1 equivalent) is added to the solution.
-
Catalysis: A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction.
-
Reaction and Monitoring: The mixture is typically refluxed for several hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled. The precipitated solid is filtered, washed with a cold solvent, and then purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.[4][5]
Caption: General workflow for the synthesis of 3,5-Diphenyl-4H-1,2,4-triazole derivatives.
Standard Characterization Workflow
The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity.
Methodology:
-
Melting Point: Determined using a standard melting point apparatus.
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets. Samples are scanned over a range of 4000-400 cm⁻¹.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃ with Tetramethylsilane (TMS) as the internal standard.[6]
-
Mass Spectrometry: Mass spectra are recorded to determine the molecular weight and fragmentation pattern of the compound.[6]
-
Elemental Analysis: Performed to determine the percentage composition of C, H, and N, which is then compared with calculated values.[6]
Biological Activity
Derivatives of 1,2,4-triazoles are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[5][7][8]
Antitumor Screening
Certain derivatives of 3,5-diphenyl-4H-1,2,4-triazole have been evaluated for their potential as anticancer agents. For instance, various N-substituted derivatives were screened by the National Cancer Institute (NIH) against a panel of human tumor cell lines.
Experimental Workflow: The compounds were tested for their ability to inhibit the growth of three human tumor cell lines:
-
MCF7: Breast cancer
-
NCI-H460: Non-small cell lung cancer
-
SF-268: Central Nervous System (CNS) cancer
While the screened compounds in one study showed low antiproliferative activity, the triazole scaffold remains a point of interest for developing new therapeutic agents.[4]
Caption: Workflow for in-vitro screening of compounds against human cancer cell lines.
References
- 1. This compound | C14H12N4 | CID 229821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3049-45-4 [chemicalbook.com]
- 3. 3049-45-4|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 8. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
An In-Depth Technical Guide to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diphenyl-4H-1,2,4-triazol-4-amine is a heterocyclic organic compound belonging to the 1,2,4-triazole family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticonvulsant, and antitumor properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound and its derivatives, with a focus on experimental protocols and quantitative data to support further research and development.
Chemical Properties and Synthesis
This compound is a white to off-white crystalline solid. Its chemical structure consists of a central 1,2,4-triazole ring substituted with two phenyl groups at positions 3 and 5, and an amino group at position 4.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₄H₁₂N₄ | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| CAS Number | 3049-45-4 | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO and DMF |
Experimental Protocol: Synthesis of this compound
The synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles has been described in the literature, with a common method involving the reaction of nitriles with hydrazine salts. The following protocol is based on established methods for the synthesis of related compounds.
Materials:
-
Benzonitrile
-
Hydrazine hydrate
-
Hydrazine dihydrochloride or sulfate
-
Diethylene glycol
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine benzonitrile and an equimolar amount of hydrazine dihydrochloride or sulfate.
-
Add an excess of hydrazine hydrate to the mixture.
-
Add diethylene glycol as a high-boiling solvent.
-
Flush the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity should be assessed by elemental analysis.
Biological Activities and Quantitative Data
While extensive biological data for this compound is limited, studies on its derivatives have revealed a range of biological activities. It is important to note that the activity of the parent compound may differ from its derivatives.
Antitumor Activity
Derivatives of this compound have been investigated for their antitumor properties. In a study by Bekircan et al. (2005), a series of 4-arylidenamino and 4-arylmethylamino derivatives were synthesized and screened against three human tumor cell lines: breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The study reported that the tested derivatives exhibited low antiproliferative activity.
| Cell Line | Compound Type | Reported Activity | Reference |
| MCF7 | 4-Arylidenamino & 4-Arylmethylamino derivatives | Low antiproliferative activity | [1] |
| NCI-H460 | 4-Arylidenamino & 4-Arylmethylamino derivatives | Low antiproliferative activity | [1] |
| SF-268 | 4-Arylidenamino & 4-Arylmethylamino derivatives | Low antiproliferative activity | [1] |
Antimicrobial Activity
Enzyme Inhibition
Derivatives of 3,5-diphenyl-1,2,4-triazole have been explored as enzyme inhibitors. One study focused on the design and synthesis of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivatives bearing a 3,5-diphenyl-1,2,4-triazole moiety as inhibitors of human monoamine oxidase B (hMAO-B). Several of these derivatives displayed potent and selective hMAO-B inhibitory activity with IC₅₀ values in the low micromolar range.
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, based on the activities of related 1,2,4-triazole derivatives, several potential mechanisms can be hypothesized.
Apoptosis Induction
Some 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives have been shown to induce apoptosis in lung cancer cells. This process is often mediated by the upregulation of pro-apoptotic proteins such as BAX and the activation of caspases and PARP.
Enzyme Inhibition
As mentioned, derivatives of this compound have shown inhibitory activity against hMAO-B. MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases.
General Experimental Workflow for Biological Evaluation
The following diagram illustrates a general workflow for the biological evaluation of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 1 : 2 : 4-Triazoles. Part I. A synthesis of 3 : 5-disubstituted 1 : 2 : 4-triazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Section 1: 3,5-Diphenyl-4H-1,2,4-triazol-4-amine (CAS No. 3049-45-4)
An in-depth analysis of the scientific literature reveals a notable discrepancy regarding the compound associated with CAS number 3049-45-4. While several chemical suppliers link this number to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine , numerous metabolic and biochemical resources associate similar structural queries with 3-Methyl-2-oxovaleric acid , a critical metabolite in branched-chain amino acid metabolism. To ensure a comprehensive and accurate technical guide for researchers, scientists, and drug development professionals, this document provides a detailed overview of both compounds in separate, dedicated sections.
This compound is a heterocyclic compound belonging to the triazole family. Triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.
Core Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₄ |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | This compound |
| Physical Description | Solid |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3 |
Experimental Protocols
1.2.1 Synthesis of this compound
The synthesis of 4-amino-1,2,4-triazole derivatives can be achieved through various methods. A representative protocol for a related compound involves the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate. The synthesis of the title compound can be adapted from established procedures for similar 1,2,4-triazoles.
Experimental Workflow: Synthesis of 4-Amino-1,2,4-triazole Derivatives
Caption: Synthetic pathway for 4-amino-1,2,4-triazole derivatives.
1.2.2 Biological Activity Screening
Derivatives of 1,2,4-triazoles have been evaluated for a variety of biological activities, including antimicrobial and anticancer properties. A general protocol for in vitro screening is described below.
Experimental Protocol: In Vitro Anticancer Activity Screening
-
Cell Culture: Human tumor cell lines (e.g., MCF7 for breast cancer, NCI-H460 for non-small cell lung cancer, and SF-268 for CNS cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The synthesized triazole compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Cell Viability Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds.
-
After a specified incubation period (e.g., 48-72 hours), a cell viability reagent (such as MTT or resazurin) is added.
-
The absorbance or fluorescence is measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the cytotoxic potential of the compounds.
Signaling Pathways and Logical Relationships
The biological activity of 1,2,4-triazole derivatives can stem from their interaction with various cellular pathways. For instance, some triazoles are known to inhibit specific enzymes.
Logical Relationship: Enzyme Inhibition by Triazole Derivatives
Caption: Inhibition of a target enzyme by a triazole derivative.
Section 2: 3-Methyl-2-oxovaleric Acid
3-Methyl-2-oxovaleric acid is a branched-chain alpha-keto acid that is an intermediate in the metabolic pathway of the essential amino acid isoleucine. Elevated levels of this compound are a key diagnostic marker for the inborn error of metabolism known as Maple Syrup Urine Disease (MSUD).
Core Properties
The key chemical and physical properties of 3-Methyl-2-oxovaleric acid are detailed below.
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | 3-methyl-2-oxopentanoic acid |
| Synonyms | α-Keto-β-methylvaleric acid, KMV |
| Physical Description | White crystalline powder[1] |
| Solubility | Soluble in water and ethanol[1] |
Experimental Protocols
2.2.1 Quantification of 3-Methyl-2-oxovaleric Acid in Urine by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of organic acids in urine.
Experimental Protocol: GC-MS Analysis of Urinary 3-Methyl-2-oxovaleric Acid [2]
-
Sample Preparation:
-
A urine sample is thawed and an internal standard is added.
-
The sample is acidified, and the organic acids are extracted using an organic solvent like ethyl acetate.
-
-
Derivatization:
-
The extracted sample is dried under a stream of nitrogen.
-
The keto groups are protected by methoximation.
-
The carboxyl and hydroxyl groups are derivatized to their trimethylsilyl (TMS) esters to increase volatility.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Separation is achieved on a capillary column.
-
The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode for detection and quantification.
-
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of urinary organic acids.
2.2.2 Quantification of 3-Methyl-2-oxovaleric Acid in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of 3-Methyl-2-oxovaleric acid in plasma.[3]
Experimental Protocol: LC-MS/MS Analysis of Plasma 3-Methyl-2-oxovaleric Acid [3]
-
Sample Preparation:
-
Plasma samples are thawed on ice.
-
A stable isotope-labeled internal standard is added.
-
Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile).
-
The mixture is vortexed and centrifuged, and the supernatant is collected.
-
-
LC-MS/MS Analysis:
-
The supernatant is injected into the LC-MS/MS system.
-
Chromatographic separation is performed on a C18 column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the analyte and the internal standard.
-
Signaling Pathways
3-Methyl-2-oxovaleric acid is an integral part of the branched-chain amino acid (BCAA) metabolic pathway.
Signaling Pathway: Branched-Chain Amino Acid Metabolism
Caption: The role of 3-Methyl-2-oxovaleric acid in isoleucine metabolism.
References
An In-depth Technical Guide to the Synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic pathway for 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the core synthetic route, including experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The specific derivative, this compound, serves as a crucial building block for the synthesis of more complex molecules, including Schiff bases and other derivatives with potential therapeutic applications. This guide focuses on a reliable and well-documented synthetic route commencing from readily available starting materials.
Core Synthesis Pathway
The most common and efficient synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, ethyl benzimidate, from benzonitrile. The second step involves the condensation and subsequent cyclization of ethyl benzimidate with benzoylhydrazine.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Synthesis of Ethyl Benzimidate
Ethyl benzimidate is typically prepared via the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst, usually hydrogen chloride gas.
Materials:
-
Benzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride Gas
-
Anhydrous Diethyl Ether
Procedure:
-
A solution of benzonitrile in anhydrous ethanol is cooled in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is allowed to stand at a low temperature (typically 0-5 °C) for an extended period (e.g., 24-48 hours) until the formation of a crystalline precipitate of ethyl benzimidate hydrochloride is complete.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.
-
The free base, ethyl benzimidate, can be obtained by treating the hydrochloride salt with a base, followed by extraction.
Synthesis of this compound
The final product is synthesized through the condensation of ethyl benzimidate with benzoylhydrazine, followed by thermal cyclization of the resulting intermediate.
Materials:
-
Ethyl Benzimidate (or its hydrochloride salt)
-
Benzoylhydrazine
-
A suitable high-boiling solvent (e.g., pyridine, N,N-dimethylformamide)
Procedure:
-
Equimolar amounts of ethyl benzimidate (or its hydrochloride salt) and benzoylhydrazine are dissolved in a suitable high-boiling solvent.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled solution is poured into ice-water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to afford pure this compound.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound and its key intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl Benzimidate Hydrochloride | C₉H₁₂ClNO | 185.65 | 85-95 | ~125 (dec.) |
| Benzoylhydrazine | C₇H₈N₂O | 136.15 | - | 112-114 |
| This compound | C₁₄H₁₂N₄ | 236.27 | 70-85 | 298-300 |
Spectroscopic Data for this compound:
-
¹H NMR (DMSO-d₆, δ ppm): 5.95 (s, 2H, NH₂), 7.40-7.60 (m, 6H, Ar-H), 7.90-8.10 (m, 4H, Ar-H).
-
¹³C NMR (DMSO-d₆, δ ppm): 155.0 (C3 & C5 of triazole), 127.5, 128.8, 129.5, 131.0 (aromatic carbons).
-
IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1610 (C=N stretching), 1580, 1500 (aromatic C=C stretching).
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
Caption: Logical workflow of the synthesis and characterization process.
Conclusion
This technical guide outlines a clear and reproducible synthetic pathway for this compound. The provided experimental protocols and data are intended to assist researchers and professionals in the efficient laboratory-scale production of this valuable chemical intermediate. Adherence to standard laboratory safety procedures is paramount during the execution of these synthetic steps.
The Pharmacological Potential of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to the molecules that contain it. Among the myriad of triazole-based compounds, derivatives of 3,5-diphenyl-4H-1,2,4-triazol-4-amine have emerged as a particularly promising class of therapeutic agents. These compounds have demonstrated a diverse range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant experimental workflows.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various this compound derivatives and related compounds.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7d) | HeLa | IC50 | < 12 µM | [1] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7e) | HeLa | IC50 | < 12 µM | [1] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | MCF-7 | IC50 | 6.43 µM | [1] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | HeLa | IC50 | 5.6 µM | [1] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | A549 | IC50 | 21.1 µM | [1] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d) | MCF-7 | IC50 | 10.2 µM | [1] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d) | HeLa | IC50 | 9.8 µM | [1] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d) | A549 | IC50 | 16.5 µM | [1] |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS) | % Growth Inhibition | 38.94% | [2] |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | UO-31 (Renal) | % Growth Inhibition | 30.14% | [2] |
| 4-Arylidenamino-3,5-diphenyl-4H-1,2,4-triazole derivatives | MCF7, NCI-H460, SF-268 | Antiproliferative Activity | Low | [3] |
Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethylphenyl) | E. coli, B. subtilis, P. aeruginosa, P. fluorescens | MIC | 5 | [4] |
| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c) | S. aureus | MIC | 16 | [5] |
| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c) | B. subtilis | MIC | 20 | [5] |
| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | E. coli | MIC | 25 | [5] |
| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | S. typhi | MIC | 31 | [5] |
| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | C. albicans | MIC | 24 | [5] |
| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | A. niger | MIC | 32 | [5] |
| 5-amino-1,2,4-triazole derivative (9) | C. albicans | MIC | 4-32 | [6] |
| 1,2,4-triazolo[1,5-a]pyrimidine analogue (13a) | C. albicans | MIC | 4-32 | [6] |
| 1,2,4-triazolo[1,5-a]pyrimidine analogue (13b) | C. albicans | MIC | 4-32 | [6] |
Table 3: Anticonvulsant Activity of 1,2,4-Triazole Derivatives
| Compound | Animal Model | Test | Activity Metric | Value (mg/kg) | Reference |
| 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n) | Mice | MES | ED50 | 25.5 | [7] |
| 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) | Mice | MES | ED50 | Varies with time (e.g., peak effect at 15 min) | [8] |
| 5-[(3-fluorophenyl)ethyl]-4-(n-hexyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPF-34) | Mice | MES | ED50 | Varies with time | [9] |
| 4-amino-4H-1,2,4-triazole derivative (3b) | Rats | MES | % Protection | High | [10] |
| 4-amino-4H-1,2,4-triazole derivative (5d) | Rats | MES | % Protection | High | [10] |
Table 4: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives
| Compound | Animal Model | Test | Activity Metric | Value (% inhibition) | Reference |
| 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrid (13f) | Wistar Rats | Carrageenan-induced paw edema | High | Not specified | [11] |
| 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrid (13g) | Wistar Rats | Carrageenan-induced paw edema | High | Not specified | [11] |
| 5′-Amino-3,3-dimethyl-5-oxo-N-(4-sulfamoylphenyl)-1′H-spiro[cyclo-pentane-1,7′-[5][12]triazolo[1,5-a][1][3]triazine]-2′-carboxamide (1) | Wistar Rats | Carrageenan-induced paw edema | Max. Inhibition at 4h (200 mg/kg) | 96.31% | [13] |
| 5′-Amino-N-(4-sulfamoylphenyl)-1′H-spiro[cyclohexane-1,7′-[5][12]triazolo[1,5-a][1][3]triazine]-2′-carboxamide (2) | Wistar Rats | Carrageenan-induced paw edema | Max. Inhibition at 4h (200 mg/kg) | 72.08% | [13] |
| 5′-Amino-N-(4-sulfamoylphenyl)-1′H-spiro[cycloheptane-1,7′-[5][12]triazolo[1,5-a][1][3]triazine]-2′-carboxamide (3) | Wistar Rats | Carrageenan-induced paw edema | Max. Inhibition at 4h (200 mg/kg) | 99.69% | [13] |
| Novel 1,3,4-Oxadiazole Derivative of Pyrrolo[3,4-d]Pyridazinone (10b) | Rats | Carrageenan-induced paw edema | Max. Inhibition at 3h (20 mg/kg) | 57.5% | [14] |
| Novel 1,3,4-Oxadiazole Derivative of Pyrrolo[3,4-d]Pyridazinone (13b) | Rats | Carrageenan-induced paw edema | Max. Inhibition at 3h (20 mg/kg) | 62.3% | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) and incubated for a further 24-48 hours.[15]
-
MTT Addition: After the incubation period, 5 mg/mL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.[15]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum (e.g., 10^5 CFU/mL).[5]
-
Serial Dilution: The test compounds are serially diluted in the growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 72 hours for fungi).[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Preparation: Adult male mice or rats are used for the experiment.[8][16]
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses and at specific pretreatment times (e.g., 15, 30, 60, 120 min) before the electroshock.[8][9]
-
Electroshock Induction: A high-frequency electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 s) is applied through ear-clip electrodes.[16]
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension (HLTE) phase of the seizure.
-
Data Analysis: The percentage of animals protected from HLTE is recorded for each dose group. The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated using statistical methods like the log-probit method.[8]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Preparation: Wistar rats are typically used for this assay.[11][13]
-
Compound Administration: The test compounds are administered orally or intraperitoneally at specified doses.
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[14]
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group compared to the control group (which receives only carrageenan) using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: General synthetic workflow for this compound derivatives.
Caption: Workflow for the biological evaluation of novel triazole derivatives.
References
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Design, synthesis and mechanistic study of new 1,2,4-triazole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant and neurotoxic effects of a novel 1,2,4-triazole-3-thione derivative (TPF-34) and its isobolographic interaction profile with classical antiepileptic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-Triazole-conjugated 1,3,4-thiadiazole hybrid scaffolds: A potent ameliorant of carrageenan-induced inflammation by lessening proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Evaluation of anticonvulsant effect of two novels 4-[1-(4-fluorobenzyl)- 5-imidazolyl] dihydropyridine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of 1,2,4-Triazoles: A Technical Guide for Drug Discovery
An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Applications of 1,2,4-Triazole Compounds for Researchers and Drug Development Professionals.
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding and its dipole character, have made it a cornerstone in the development of a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the potential therapeutic applications of 1,2,4-triazole compounds, with a focus on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.
Diverse Therapeutic Applications of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as valuable leads for drug discovery in various disease areas.[1][2][3]
Antifungal Activity
The most prominent and clinically successful application of 1,2,4-triazoles is in the treatment of fungal infections.[1] Marketed antifungal drugs such as fluconazole, itraconazole, and voriconazole all feature the 1,2,4-triazole core.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5]
Anticancer Activity
A growing body of evidence supports the potential of 1,2,4-triazole derivatives as anticancer agents.[2][6][7] Their multifaceted mechanisms of action include:
-
Kinase Inhibition: Targeting key kinases involved in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: Interfering with DNA replication and repair in rapidly dividing cancer cells.[4]
-
Aromatase Inhibition: Blocking the synthesis of estrogen, a key driver in certain types of breast cancer.[4]
Other Therapeutic Areas
Beyond their antifungal and anticancer properties, 1,2,4-triazole compounds have shown promise in a variety of other therapeutic areas, including:
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activity of various 1,2,4-triazole derivatives from cited literature.
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Bis-1,2,4-triazole with 3,4-dichlorobenzyl group | B. proteus | 0.5 | [1] |
| 1,2,4-Triazolo[3,4-b][1][3][10]thiadiazine 39c | E. coli | 3.125 | [1] |
| 1,2,4-Triazolo[3,4-b][1][3][10]thiadiazine 39h | P. aeruginosa | 3.125 | [1] |
| Schiff bases 46-47 | S. aureus | 3.125 | [1] |
| Schiff bases 46a, 47d | C. albicans | 3.125 | [1] |
| Various Thiosemicarbazide-derived triazoles | Various bacteria | 3.12-25 | [10] |
Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound T2 | HCT116 | 3.84 | [2] |
| Compound T7 | HCT116 | 3.25 | [2] |
| Schiff base [II] | MCF-7 | 206.1 | |
| VH02 (VEGFR-2 inhibitor) | VEGFR-2 | 0.56 | [11] |
| Bis([1][2]triazolo)[4,3-a:3',4'-c]quinoxaline 23j | VEGFR-2 | 0.0037 | [9] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of 1,2,4-triazole compounds are mediated through their interaction with various cellular signaling pathways.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several 1,2,4-triazole derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.
Caption: VEGFR-2 Signaling Pathway and Inhibition by 1,2,4-Triazoles.
Tubulin Polymerization and Depolymerization Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. 1,2,4-triazole derivatives can interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of Tubulin Polymerization by 1,2,4-Triazole Compounds.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key 1,2,4-triazole intermediate and for a fundamental biological assay.
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are versatile precursors for a wide range of biologically active compounds.
Materials:
-
Substituted benzoic acid
-
Thiocarbohydrazide
-
Phosphorus oxychloride (POCl₃) or an alternative dehydrating agent
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of the Acid Hydrazide: Reflux a mixture of the substituted benzoic acid and an excess of hydrazine hydrate in ethanol for 4-6 hours. After cooling, the precipitated acid hydrazide is filtered, washed with cold ethanol, and dried.
-
Synthesis of Potassium Dithiocarbazinate: To a stirred solution of the acid hydrazide in absolute ethanol, add carbon disulfide. Then, add a solution of potassium hydroxide in absolute ethanol dropwise while maintaining the temperature below 30°C. Continue stirring for 12-16 hours. The precipitated potassium dithiocarbazinate is filtered, washed with ether, and dried.
-
Cyclization to 4-Amino-1,2,4-triazole-3-thiol: Reflux a mixture of the potassium dithiocarbazinate and an excess of hydrazine hydrate in water for 4-6 hours. The evolution of hydrogen sulfide gas indicates the progress of the reaction. After cooling, the reaction mixture is diluted with cold water and acidified with concentrated HCl to a pH of 5-6. The precipitated 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is filtered, washed thoroughly with water, and recrystallized from ethanol.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
1,2,4-triazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Experimental Workflow:
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Conclusion
The 1,2,4-triazole scaffold continues to be a highly fruitful source of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with well-established synthetic methodologies, make it an attractive starting point for drug discovery programs. This technical guide has provided a comprehensive overview of the therapeutic potential of 1,2,4-triazole compounds, with a focus on their applications in antifungal and anticancer therapy. The detailed experimental protocols and visualizations of key signaling pathways are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of 1,2,4-triazole-based drugs. Further exploration of structure-activity relationships and the investigation of novel molecular targets will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.utar.edu.my [eprints.utar.edu.my]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. youtube.com [youtube.com]
The Discovery and History of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, history, synthesis, and potential mechanisms of action of the heterocyclic compound 3,5-Diphenyl-4H-1,2,4-triazol-4-amine. This document is intended for an audience with a technical background in chemistry and pharmacology.
Discovery and Historical Context
The journey of this compound is rooted in the foundational work on the synthesis of 1,2,4-triazole rings. The key historical milestone is the Pellizzari reaction , first reported by Italian chemist Guido Pellizzari in 1911.[1] This reaction involves the condensation of an amide with an acylhydrazide to form a 1,2,4-triazole. While Pellizzari's original publication in Gazzetta Chimica Italiana laid the groundwork for the synthesis of this class of compounds, the specific first synthesis of the 4-amino-3,5-diphenyl variant is not explicitly detailed in readily available literature, though its synthesis is a direct application of this classic reaction.
Over the decades, the 1,2,4-triazole scaffold has garnered significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[2] Research has demonstrated that derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. This has led to the synthesis and evaluation of a vast library of 1,2,4-triazole derivatives, including those based on the this compound core.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3049-45-4 | PubChem |
| Molecular Formula | C₁₄H₁₂N₄ | PubChem |
| Molecular Weight | 236.27 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Melting Point | 289 °C (for a derivative) | [3] |
Synthesis and Experimental Protocols
The primary method for the synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles is based on the reaction of hydrazine hydrate with two equivalents of a carboxylic acid or its derivative, or by the cyclization of N,N'-diacylhydrazines. A general experimental protocol for the synthesis of a 4-amino-1,2,4-triazole derivative is provided below, adapted from procedures for related compounds.
General Synthesis of 4-Amino-1,2,4-triazole Derivatives
This protocol describes the synthesis of a Schiff base derivative from 4-amino-1,2,4-triazole, which is a common precursor.
Materials:
-
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine
-
4-Amino-1,2,4-triazole
-
Glacial acetic acid
-
Ethanol
-
Chloroform
-
Silica gel for column chromatography
Procedure: [3]
-
Dissolve 0.22 g of 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine and 0.47 g of 4-amino-1,2,4-triazole in 10 mL of glacial acetic acid in a four-necked flask.
-
Heat the reaction mixture to 118°C and reflux for 4 hours.
-
After the reaction is complete, filter the light yellow solution and precipitate the product on ice.
-
Dry the crude product in a vacuum to obtain a white powder.
-
Wash the crude product with ethanol and then chloroform.
-
Purify the product by silica gel column chromatography.
-
Dry the purified white powder to obtain the final product.
Synthesis Workflow
Spectroscopic and Analytical Data
The following table summarizes typical spectroscopic data for 4-amino-1,2,4-triazole derivatives. Note that specific peak values will vary depending on the exact substitution pattern.
| Data Type | Typical Values and Observations | Reference |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The NH₂ protons often appear as a broad singlet. | [4][5] |
| ¹³C NMR | Aromatic carbons appear in the range of 110-150 ppm. The triazole ring carbons are typically found between 140-160 ppm. | [4][5] |
| IR (cm⁻¹) | N-H stretching vibrations are observed around 3100-3300 cm⁻¹. C=N stretching of the triazole ring is typically seen around 1600-1650 cm⁻¹. Aromatic C-H stretching is usually found around 3000-3100 cm⁻¹. | [5][6] |
| Mass Spec. | The molecular ion peak (M+) is expected, along with characteristic fragmentation patterns of the phenyl and triazole rings. | [6] |
Biological Activity and Potential Mechanisms of Action
While specific biological data for the parent this compound is limited in the public domain, numerous studies on its derivatives point towards potential therapeutic applications, particularly in oncology and neuroprotection. Two promising signaling pathways have been identified for 1,2,4-triazole derivatives.
Nrf2 Signaling Pathway Activation
Several studies have shown that 1,2,4-triazole derivatives can act as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Certain 1,2,4-triazole compounds are believed to interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression and thereby protecting cells from oxidative stress.
Tyrosine Kinase Inhibition
Another area of investigation for 1,2,4-triazole derivatives is their potential as tyrosine kinase inhibitors.[2][10] Specifically, some derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels.[11][12] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize. By inhibiting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, 1,2,4-triazole compounds can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.
Conclusion and Future Directions
This compound belongs to a class of compounds with a rich history and significant therapeutic potential. While the initial discovery is rooted in early 20th-century synthetic chemistry, modern research continues to uncover the diverse biological activities of its derivatives. The potential for this core structure to modulate key signaling pathways, such as the Nrf2 and tyrosine kinase pathways, makes it a compelling scaffold for the development of novel therapeutics, particularly in the areas of oncology and diseases associated with oxidative stress. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of the parent compound and to optimize its structure for enhanced potency and selectivity.
References
- 1. Pellizzari Reaction [drugfuture.com]
- 2. Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule Articles | Smolecule [smolecule.com]
- 9. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This technical guide focuses on the 3,5-diphenyl-4H-1,2,4-triazol-4-amine core, a scaffold that has garnered significant attention for its potential in developing novel therapeutic agents. This document provides an in-depth overview of its synthesis, chemical properties, and its role in the design and discovery of compounds with a range of biological activities, including antitumor, anticonvulsant, and antimicrobial effects. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and mechanisms of action are presented to facilitate further research and development in this promising area.
Introduction
The 1,2,4-triazole ring is a privileged heterocyclic scaffold due to its unique structural features, including its ability to participate in hydrogen bonding and its resistance to metabolic degradation. Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities, leading to their use as antifungal, antibacterial, antiviral, anti-inflammatory, and antitumor agents. The this compound core combines the robust triazole ring with two phenyl substituents, which can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. The 4-amino group serves as a key handle for the synthesis of a diverse library of derivatives, making this scaffold a versatile platform for drug discovery.
Synthesis of the Core Scaffold
The synthesis of this compound (1) is a critical first step in the development of its derivatives. A common and effective method involves the reaction of ethylbenzoate benzoylhydrazone with hydrazine.
Experimental Protocol: Synthesis of this compound (1)
Materials:
-
Ethylbenzoate benzoylhydrazone
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of ethylbenzoate benzoylhydrazone (1 mole equivalent) and hydrazine hydrate (a molar excess) is refluxed in ethanol for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.
The 4-amino group of the synthesized triazole can then be readily derivatized, for instance, by condensation with various aldehydes and ketones to form Schiff bases, which can be further reduced to their corresponding amino derivatives.
Medicinal Chemistry Applications and Biological Activities
Derivatives of this compound have been explored for a variety of medicinal applications. The following sections detail the key findings in major therapeutic areas.
Antitumor Activity
Several derivatives of this compound have been synthesized and screened for their antiproliferative activity against various human tumor cell lines. While some studies have reported low antiproliferative activity for certain derivatives, the data provides a foundation for further structural modifications to enhance potency.[1]
Table 1: Antitumor Screening Data of Selected 3,5-Diphenyl-4H-1,2,4-triazole Derivatives [1]
| Compound | NSC Code | Cell Line: MCF7 (% Growth) | Cell Line: NCI-H460 (% Growth) | Cell Line: SF-268 (% Growth) |
| 12 | 731077 | 67 | 73 | 97 |
| 17 | 731082 | 96 | 98 | 98 |
| 18 | 731081 | 90 | 101 | 95 |
| 19 | 734086 | 92 | 70 | 86 |
| 20 | 731078 | 84 | 66 | 58 |
| 21 | 731080 | 88 | 98 | 97 |
| 22 | 734087 | 90 | 90 | 97 |
| 24 | 734088 | 87 | 67 | 79 |
| 29 | 734084 | 78 | 95 | 78 |
| 32 | 734085 | 86 | 91 | 92 |
Data represents the percentage growth of tumor cells after exposure to the compounds at a concentration of 10⁻⁵ M.
Experimental Protocol: In Vitro Antitumor Screening (NCI-60 Human Tumor Cell Line Screen)
Cell Lines:
-
MCF7 (Breast Cancer)
-
NCI-H460 (Non-Small Cell Lung Cancer)
-
SF-268 (CNS Cancer)
Procedure:
-
Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.
-
For the assay, cells are seeded into 96-well microtiter plates and incubated for 24 hours.
-
Test compounds are dissolved in DMSO and added to the wells at a single concentration (e.g., 10⁻⁵ M).
-
The plates are incubated for an additional 48 hours.
-
Cell viability is determined using a suitable assay, such as the Sulforhodamine B (SRB) assay.
-
The percentage growth is calculated relative to untreated control cells.
Anticonvulsant Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of anticonvulsant agents. While specific data for 3,5-diphenyl-4-amino derivatives is limited, structurally related 3-amino-5-aryl-4H-1,2,4-triazoles have shown potent activity.
Table 2: Anticonvulsant Activity of a Structurally Related 1,2,4-Triazole Derivative
| Compound | Animal Model | ED₅₀ (mg/kg) | Reference Drug (ED₅₀ mg/kg) |
| 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole | PTZ-induced seizures in mice | 1.4 | Diazepam (1.2) |
This data suggests that the 4-amino-triazole scaffold is a promising starting point for developing new anticonvulsant drugs.[2][3]
Mechanism of Anticonvulsant Action
The anticonvulsant effects of many 1,2,4-triazole derivatives are believed to be mediated through the modulation of inhibitory and excitatory neurotransmission. Key proposed mechanisms include:
-
Enhancement of GABAergic Neurotransmission: Some triazoles may act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, thus reducing excitability.[4]
-
Inhibition of Voltage-Gated Sodium Channels: By blocking these channels, the compounds can reduce the propagation of action potentials and limit the spread of seizure activity.[4]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Animals:
-
Male albino mice (20-25 g)
Procedure:
-
Animals are divided into control and test groups.
-
The test compounds are administered intraperitoneally (i.p.) at various doses.
-
After a specified time (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The percentage of animals protected from the tonic extension is recorded for each dose group.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Antimicrobial Activity
Derivatives of 4-amino-1,2,4-triazole have been investigated for their antibacterial and antifungal properties. The presence of different substituents on the phenyl rings and the 4-amino group can significantly influence the antimicrobial spectrum and potency.
Table 3: Antimicrobial Activity of a Representative 4-Amino-1,2,4-triazole Derivative
| Compound | Microorganism | MIC (µg/mL) |
| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | E. coli | 5 |
| B. subtilis | 5 | |
| P. aeruginosa | 5 |
MIC: Minimum Inhibitory Concentration.[5][6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Bacterial or fungal inoculums
-
Test compounds
-
96-well microtiter plates
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the appropriate broth in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. Key SAR observations include:
-
Anticonvulsant Activity: The presence of halogen atoms or other electron-withdrawing groups on the phenyl rings can enhance anticonvulsant activity. The nature of the substituent on the 4-amino group is also critical for potency and can influence the pharmacokinetic properties of the compounds.
-
Antimicrobial Activity: Lipophilicity and the electronic properties of the substituents on the phenyl rings play a crucial role in determining the antimicrobial spectrum. Electron-withdrawing groups have been shown to be favorable for antibacterial activity in some cases.[5]
Workflow for Synthesis and Screening
The general workflow for the development of new therapeutic agents based on the this compound scaffold is outlined below.
Conclusion
The this compound scaffold represents a versatile and valuable platform in medicinal chemistry. Its synthetic accessibility and the ease of derivatization at the 4-amino position allow for the creation of large and diverse chemical libraries. While the currently reported biological activities for direct derivatives are in some cases modest, the potent anticonvulsant activity of structurally related compounds highlights the significant potential of this chemical class. Further optimization of the substitution patterns on the phenyl rings and the 4-amino group, guided by robust structure-activity relationship studies, is warranted to unlock the full therapeutic potential of these compounds. This guide provides a solid foundation of data and methodologies to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for derivatives of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a molecule of interest in medicinal chemistry. While direct spectroscopic data for the parent compound was not explicitly found in the reviewed literature, this document compiles and presents data for closely related analogues. Furthermore, a detailed experimental protocol for the synthesis of the parent amine is provided, based on established synthetic routes for similar 1,2,4-triazole systems.
Spectroscopic Data of 3,5-Diphenyl-4H-1,2,4-triazole Derivatives
The following tables summarize the spectroscopic data for various derivatives of this compound. This information is crucial for the characterization and identification of these compounds in a research and development setting.
Table 1: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Reference |
| 3,5-Diphenyl-4-(3-chlorobenzylamino)-4H-1,2,4-triazole | 3291 (N-H), 1599 (C=N) | [1] |
| 3,5-Diphenyl-4-(1-(4-chlorophenyl)ethylamino)-4H-1,2,4-triazole | 3294 (N-H), 1535 (C=N) | [1] |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 3250, 3213 (NH₂), 2736 (S-H), 1645 (C=N), 673 (C-S) | [2] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
| 3,5-Diphenyl-4-(3-chlorobenzylamino)-4H-1,2,4-triazole | DMSO-d₆ | 3.72 (d, 2H, CH₂), 7.29 (t, 1H, NH), 6.78-8.00 (m, Ar-H) | [1] |
| 3,5-Diphenyl-4-(1-(4-chlorophenyl)ethylamino)-4H-1,2,4-triazole | DMSO-d₆ | 0.99 (d, 3H, CH₃), 3.75 (m, 1H, CH), 7.27 (d, 1H, NH), 6.70-8.15 (m, Ar-H) | [1] |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DMSO-d₆ | 5.83 (s, 2H, NH₂), 7.51-8.05 (m, 6H, Ar-H), 13.97 (s, 1H, SH) | [2] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
| 3,5-Diphenyl-4-(3-chlorobenzylamino)-4H-1,2,4-triazole | DMSO-d₆ | 53.11 (CH₂), 127.01-134.28 (Ar-C), 153.81 (Triazole C₃ and C₅) | [1] |
| 3,5-Diphenyl-4-(1-(4-chlorophenyl)ethylamino)-4H-1,2,4-triazole | DMSO-d₆ | 20.00 (CH₃), 58.05 (CH), 126.72-140.10 (Ar-C), 154.00 (Triazole C₃ and C₅) | [1] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | m/z Values | Reference |
| 3,5-Diphenyl-4-(2,4-dichlorobenzylamino)-4H-1,2,4-triazole | LC-MS/MS | 395 (M⁺), 221, 173 | [1] |
| 3,5-Diphenyl-4-(1-(4-methoxyphenyl)ethylideneamino)-4H-1,2,4-triazole | LC-MS/MS | 369 ([M+1]⁺), 147 | [1] |
Experimental Protocols
The following section details the synthetic procedures for the preparation of 4-amino-1,2,4-triazole derivatives.
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This synthesis is a multi-step process starting from ethyl benzoate.[2]
-
Synthesis of Benzohydrazide: A mixture of ethyl benzoate (100 mmol) and 99% hydrazine hydrate (300 mmol) is refluxed for 15 minutes. Sufficient ethanol is added to obtain a clear solution, and the mixture is refluxed for an additional two hours. The product is obtained upon cooling and recrystallization.
-
Synthesis of Potassium 2-benzoylhydrazinecarbodithioate: To a solution of potassium hydroxide in absolute ethanol, benzohydrazide is added, followed by the dropwise addition of carbon disulfide with constant stirring. The mixture is stirred for several hours, and the precipitated potassium salt is filtered, washed with ether, and dried.
-
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazinate (20 mmol) and 99% hydrazine hydrate (40 mmol) in water (20 mL) is refluxed for 3 hours. During the reaction, the color of the mixture changes to green with the evolution of hydrogen sulfide. The reaction mixture is then cooled, diluted with cold water, and acidified with HCl to precipitate the product. The crude product is filtered, washed with cold water, and recrystallized from ethanol.[2]
General Procedure for the Synthesis of 4-Arylidenamino-3,5-diphenyl-4H-1,2,4-triazoles
A solution of 4-amino-3,5-diphenyl-4H-1,2,4-triazole (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in glacial acetic acid is refluxed for several hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold water, dried, and recrystallized from a suitable solvent like ethanol.[1]
General Procedure for the Reduction of 4-Arylidenamino-3,5-diphenyl-4H-1,2,4-triazoles
The corresponding 4-arylidenamino-3,5-diphenyl-4H-1,2,4-triazole (0.005 mol) is dissolved in dried methanol (50 mL). Sodium borohydride (NaBH₄) (0.005 mol) is added in small portions to this solution. The mixture is stirred for a period, after which the solvent is evaporated. The residue is washed with cold water, dried, and recrystallized from an appropriate solvent to yield the 4-arylmethylamino derivative.[1]
Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of 3,5-Diphenyl-4H-1,2,4-triazole derivatives and a conceptual representation of their investigation as potential therapeutic agents.
Caption: Synthetic pathway for 3,5-Diphenyl-4H-1,2,4-triazole derivatives.
Caption: Workflow for investigating the antitumor potential of triazole derivatives.
References
Solubility Profile of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of the heterocyclic compound 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a molecule of interest in medicinal chemistry and materials science. A thorough investigation of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound across a range of solvents. While numerous studies detail its synthesis and the preparation of its derivatives, they do not provide the numerical solubility values (e.g., in grams per liter or moles per liter) essential for a comprehensive understanding of its physicochemical properties.
Summary of Available Data
Qualitative descriptions of solubility are occasionally mentioned in the context of synthesis and purification. For instance, procedural notes in various publications indicate that derivatives of this compound are often recrystallized from solvents such as ethanol or ethyl acetate. This implies that the compound possesses at least moderate solubility in these solvents at elevated temperatures and lower solubility at cooler temperatures, a property that is exploited for purification.
Furthermore, a related compound, 4-amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol, has been described as having "excellent solubility in DMSO"[1]. While this provides a potential starting point for solvent selection, it is important to note that the structural differences between this thiol-substituted triazole and this compound will significantly influence their respective solubility profiles.
Due to the lack of quantitative data, a detailed data table comparing the solubility of this compound in different solvents cannot be constructed at this time.
Recommended Experimental Protocol for Solubility Determination
To address this knowledge gap, a standardized experimental protocol for determining the solubility of this compound is proposed. The equilibrium solubility method is a widely accepted and robust technique for this purpose.
Objective: To determine the saturation solubility of this compound in a selection of relevant solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each selected solvent in separate sealed vials. The excess solid should be clearly visible.
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any suspended solid particles, either centrifuge the supernatant at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the standard solutions and the saturated sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated samples by interpolating their analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a compound.
Future Outlook
The generation of robust, quantitative solubility data for this compound is crucial for its future development and application. Such data would enable researchers to:
-
Select appropriate solvents for synthesis, purification, and formulation.
-
Develop predictive models for its behavior in different solvent systems.
-
Gain insights into its potential for use in drug delivery systems where solubility is a critical parameter.
It is hoped that this guide will encourage and facilitate the experimental determination of the solubility of this compound, thereby enriching the scientific understanding of this important compound.
References
Methodological & Application
Detailed Synthesis Protocol for 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
This document provides a comprehensive protocol for the synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a valuable building block in medicinal chemistry and materials science. The outlined methodology is based on established chemical principles for the formation of 4-amino-1,2,4-triazole systems.
Reaction Scheme
The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of 1,2-dibenzoylhydrazine from the reaction of benzoyl chloride with hydrazine hydrate. The subsequent step is the cyclization of 1,2-dibenzoylhydrazine with hydrazine hydrate to yield the final product.
Step 1: Synthesis of 1,2-Dibenzoylhydrazine
Step 2: Synthesis of this compound
Experimental Protocols
Materials and Methods
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 |
| Hydrazine Hydrate | H₆N₂O | 50.06 |
| Sodium Hydroxide | NaOH | 40.00 |
| Ethanol | C₂H₅OH | 46.07 |
| Water | H₂O | 18.02 |
Step 1: Synthesis of 1,2-Dibenzoylhydrazine
-
In a well-ventilated fume hood, dissolve sodium hydroxide (1.1 mol) in water (120 mL) in a flask equipped with a magnetic stirrer and an ice bath.
-
To this cooled solution, add hydrazine sulfate (0.5 mol) with continuous stirring.
-
From separate dropping funnels, slowly and simultaneously add freshly distilled benzoyl chloride (1.03 mol) and the previously prepared sodium hydroxide solution. The addition of benzoyl chloride should be completed over approximately 1.5 hours, with the sodium hydroxide solution being added at a slightly faster rate.
-
After the additions are complete, continue to stir the reaction mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form.
-
Filter the crude product using suction filtration and wash it thoroughly with water to remove any inorganic salts.
-
The crude 1,2-dibenzoylhydrazine can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to obtain a crystalline solid.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, place the purified 1,2-dibenzoylhydrazine (1.0 eq).
-
Add an excess of hydrazine hydrate (approximately 5-10 eq).
-
The mixture is heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which should induce the precipitation of the product.
-
The solid product is collected by vacuum filtration and washed with cold water.
-
The crude this compound can be purified by recrystallization from ethanol to yield a pure crystalline product.
Quantitative Data Summary
| Reactant (Step 1) | Molar Ratio |
| Hydrazine Sulfate | 1.0 |
| Benzoyl Chloride | 2.06 |
| Sodium Hydroxide | 2.2 |
| Reactant (Step 2) | Molar Ratio |
| 1,2-Dibenzoylhydrazine | 1.0 |
| Hydrazine Hydrate | 5.0 - 10.0 |
Characterization Data
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₄ |
| Molecular Weight | 236.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 233 °C[1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis
References
Application Note: 1H NMR Characterization of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Diphenyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound featuring a central 1,2,4-triazole ring substituted with two phenyl groups and an amino group. As a key intermediate and a structural motif in various pharmacologically active compounds, its unambiguous structural confirmation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules.[1] This document provides a detailed protocol for the characterization of this compound using 1H NMR spectroscopy, including predicted chemical shifts and a standard experimental workflow.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl rings and the amine group. The chemical environment of each proton determines its resonance frequency (chemical shift, δ). Protons on aromatic rings typically resonate in the downfield region of the spectrum (around 7-8 ppm) due to the deshielding effect of the ring current.[2][3] The protons of the amine group (NH2) can appear over a broad chemical shift range and often present as a broad signal due to factors like hydrogen bonding and rapid exchange with the solvent.[4][5]
Based on data from structurally similar 3,5-diphenyl-4H-1,2,4-triazole derivatives, the following spectral characteristics are anticipated, particularly when using DMSO-d6 as the solvent.[6]
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl Protons (Ar-H) | 7.40 - 7.80 | Multiplet (m) | 6H | Corresponds to the meta and para protons of the two phenyl rings. |
| Phenyl Protons (Ar-H) | 7.90 - 8.20 | Multiplet (m) | 4H | Corresponds to the ortho protons of the two phenyl rings, which are deshielded by the proximity to the triazole ring. |
| Amine Protons (NH2) | ~5.8 - 6.2 | Broad Singlet (br s) | 2H | The chemical shift can be variable and concentration-dependent. The signal may disappear upon D2O exchange.[4][7] |
Experimental Protocol
This section outlines the standard procedure for preparing a sample of this compound for 1H NMR analysis.
Materials and Equipment
-
This compound sample
-
High-quality 5 mm NMR tubes[8]
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)[1]
-
Tetramethylsilane (TMS) as an internal standard (often pre-added to the solvent)[9]
-
Volumetric flask and analytical balance
-
Pasteur pipette with glass wool plug
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.[8][10]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to dissolve the sample.[8] The choice of solvent depends on the sample's solubility.[8]
-
Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.
-
-
Filtration and Transfer:
-
To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean NMR tube.[11]
-
This is achieved by passing the solution through a small plug of glass wool placed inside a Pasteur pipette.
-
-
NMR Tube Filling:
-
Spectrum Acquisition:
-
Cap the NMR tube securely and label it appropriately.
-
Insert the sample into the NMR spectrometer.
-
Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. The spectrum should be referenced to the residual solvent peak or an internal standard like TMS (δ = 0.00 ppm).[9]
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure of the compound.
-
Visualized Workflow
The following diagram illustrates the key stages in the 1H NMR characterization workflow.
Caption: Experimental workflow from sample preparation to structural confirmation.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 8. mun.ca [mun.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
Application Notes and Protocols for FT-IR Analysis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3,5-diphenyl-4H-1,2,4-triazol-4-amine are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer agents. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used for the qualitative and quantitative analysis of these compounds. It provides valuable information about the molecular structure and functional groups present in the synthesized derivatives. This document provides detailed application notes on the FT-IR analysis of this compound derivatives, a comprehensive experimental protocol for sample analysis, and a summary of characteristic vibrational frequencies.
Data Presentation: FT-IR Spectral Data of this compound Derivatives
The following table summarizes the characteristic FT-IR absorption bands for a series of 4-substituted-3,5-diphenyl-4H-1,2,4-triazole derivatives. The data is compiled from studies where the compounds were analyzed as KBr pellets.[1]
| Compound/Substituent | ν(N-H) (cm⁻¹) | ν(C-H) aromatic (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=C) aromatic (cm⁻¹) | Other Characteristic Bands (cm⁻¹) |
| 4-Amino-3,5-diphenyl-4H-1,2,4-triazole | 3275, 3210 | 3034 | - | 1603, 1587 | - |
| 4-(Benzylidenamino)-3,5-diphenyl-4H-1,2,4-triazole | - | - | 1593, 1567 | - | - |
| 4-(4-Methylbenzylidenamino)-3,5-diphenyl-4H-1,2,4-triazole | - | - | 1598, 1560 | - | - |
| 4-(4-Methoxybenzylidenamino)-3,5-diphenyl-4H-1,2,4-triazole | - | - | 1592, 1561 | - | - |
| 4-(4-Chlorobenzylidenamino)-3,5-diphenyl-4H-1,2,4-triazole | - | - | 1604, 1569 | - | - |
| 4-(2,4-Dichlorobenzylamino)-3,5-diphenyl-4H-1,2,4-triazole | 3317 | - | - | 1596 | - |
| 4-(1-Phenylethylidenamino)-3,5-diphenyl-4H-1,2,4-triazole | - | - | 1606, 1597 | - | - |
| 4-(1-(4-Methoxyphenyl)ethylidenamino)-3,5-diphenyl-4H-1,2,4-triazole | - | - | 1603, 1581 | - | - |
Experimental Protocols
Protocol 1: Sample Preparation for FT-IR Analysis using the KBr Pellet Method
This protocol describes the preparation of a solid sample of a this compound derivative for FT-IR analysis using the potassium bromide (KBr) pellet technique.
Materials:
-
This compound derivative (1-2 mg)
-
Spectroscopic grade potassium bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp (optional, for drying)
-
Desiccator
Procedure:
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven at 110°C for at least 2 hours. Cool and store in a desiccator until use. The sample should also be free of moisture.
-
Grinding: Place approximately 1-2 mg of the triazole derivative into a clean, dry agate mortar. Grind the sample to a fine powder.
-
Mixing: Add 100-200 mg of the dried KBr powder to the mortar. Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.
-
Loading the Die: Carefully transfer the powdered mixture into the collar of a clean and dry pellet die. Distribute the powder evenly over the bottom anvil of the die.
-
Pressing the Pellet: Place the plunger into the die body and transfer the assembled die to a hydraulic press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent.
-
Analysis: Mount the KBr pellet in the sample holder of the FT-IR spectrometer and proceed with the spectral acquisition.
Protocol 2: FT-IR Spectral Acquisition
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure:
-
Background Scan: With the sample compartment empty, run a background scan to obtain a spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquisition Parameters: Set the desired spectral range (e.g., 4000-400 cm⁻¹) and the number of scans to be averaged (typically 16 or 32 for good signal-to-noise ratio).
-
Data Collection: Initiate the scan to acquire the FT-IR spectrum of the sample.
-
Data Processing: After the scan is complete, the software will automatically process the data, perform the background subtraction, and display the final absorbance or transmittance spectrum. Label the significant peaks with their corresponding wavenumbers.
Mandatory Visualization
The anticancer activity of many 1,2,4-triazole derivatives is attributed to their ability to inhibit receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of the EGFR signaling pathway can block downstream cellular processes that are crucial for tumor growth and proliferation.
Caption: Inhibition of the EGFR signaling pathway by a triazole derivative.
References
Application Note: Mass Spectrometric Analysis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes sample preparation, instrument parameters, and a discussion of the proposed fragmentation pattern based on the analysis of related structures. This guide is intended to assist in the identification and structural elucidation of this and similar 1,2,4-triazole derivatives.
Introduction
This compound is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two phenyl groups and an amino group. The 1,2,4-triazole moiety is a key component in a variety of pharmacologically active compounds. Mass spectrometry is a critical analytical technique for the structural confirmation and quantification of such molecules in various matrices. This application note outlines a general procedure for the analysis of this compound by LC-MS/MS and proposes a likely fragmentation pathway.
Molecular and Mass Information
The fundamental properties of this compound are essential for mass spectrometric analysis.
-
Molecular Formula: C₁₄H₁₂N₄
-
Molecular Weight: 236.27 g/mol
-
Exact Mass: 236.1062 Da
Proposed Mass Spectrometry Fragmentation
Collision-induced dissociation (CID) of the precursor ion is likely to proceed through several pathways:
-
Loss of the Amino Group: A primary fragmentation could be the loss of the amino group (NH₂) or ammonia (NH₃), leading to a significant fragment.
-
Cleavage of the Triazole Ring: The triazole ring may undergo cleavage, potentially losing nitrogen gas (N₂) or other small neutral molecules.
-
Formation of Phenyl-containing Fragments: The phenyl groups can give rise to characteristic ions, such as the phenyl cation (m/z 77) or the benzonitrile cation (m/z 103).
-
Stable Core Ion: A fragment corresponding to the 3,5-diphenyl-1,2,4-triazole core (m/z 221) is a plausible and stable product ion, as seen in the fragmentation of similar derivatives.
Quantitative Data Summary
The following table summarizes the expected key ions for this compound in a positive ion ESI-MS/MS experiment.
| m/z (Da) | Proposed Ion Identity | Proposed Fragmentation Pathway |
| 237.1 | [M+H]⁺ | Protonated parent molecule |
| 221.1 | [C₁₄H₁₁N₂]⁺ | Loss of NH₂ and subsequent rearrangement |
| 118.1 | [C₇H₅N₂]⁺ | Cleavage of the triazole ring |
| 104.1 | [C₇H₅N]⁺ | Phenylnitrile cation |
| 91.1 | [C₇H₇]⁺ | Tropylium ion |
| 77.1 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
This section details the methodology for the LC-MS/MS analysis of this compound.
5.1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve the desired concentrations for analysis (e.g., 1-1000 ng/mL).
5.2. Liquid Chromatography Method
-
Instrument: Agilent 1260 Infinity HPLC system or equivalent.
-
Column: Zorbax SB-C18, 4.6 x 30 mm, 1.8 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
5.3. Mass Spectrometry Method
-
Instrument: Triple quadrupole mass spectrometer (e.g., API 3500) or equivalent.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Ionization Parameters:
-
Capillary Voltage: 4000 V.
-
Drying Gas (Nitrogen) Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 40 psi.
-
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
-
MRM Transitions (Hypothetical):
-
Primary: 237.1 → 221.1
-
Secondary: 237.1 → 118.1
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway Diagram
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
The Versatility of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3,5-Diphenyl-4H-1,2,4-triazol-4-amine is a versatile and highly reactive building block in the field of heterocyclic chemistry. Its unique structural features, including the presence of a reactive amino group and a stable triazole core, make it an ideal precursor for the synthesis of a wide array of novel heterocyclic compounds. These synthesized molecules often exhibit a broad spectrum of biological activities, positioning them as promising candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of various heterocyclic systems, along with an overview of their potential therapeutic applications.
I. Synthesis of Schiff Bases and their Derivatives: A Gateway to Diverse Functionalities
One of the most common and straightforward applications of this compound is its condensation with various aldehydes and ketones to form Schiff bases (imines). This reaction provides a simple yet powerful method for introducing molecular diversity. The resulting Schiff bases can be further modified, for instance, through reduction, to yield secondary amines, thereby expanding the chemical space for biological screening.
dot
Caption: Synthetic pathway for Schiff bases and their reduced derivatives.
Anticancer Activity of Schiff Base Derivatives
A study by Bekircan & Gümrükçüoğlu explored the synthesis of a series of Schiff bases and their reduced derivatives starting from 4-amino-3,5-diphenyl-4H-1,2,4-triazole.[1] Several of these compounds were screened for their in vitro anticancer activity against a panel of three human tumor cell lines: breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). While the compounds exhibited low antiproliferative activity in these particular assays, the study provides a valuable synthetic framework and highlights the potential for further optimization.[1]
Table 1: Synthesis and Anticancer Screening Data for Selected Derivatives of this compound [1]
| Compound ID | R Group (from Ar-CHO) | Yield (%) | Melting Point (°C) | % Growth Inhibition (MCF7 at 10⁻⁵ M) | % Growth Inhibition (NCI-H460 at 10⁻⁵ M) | % Growth Inhibition (SF-268 at 10⁻⁵ M) |
| Schiff Base 1 | 4-OCH₃-C₆H₄ | 89 | 218-219 | 12 | 8 | 15 |
| Schiff Base 2 | 3,4,5-(OCH₃)₃-C₆H₂ | 92 | 194-195 | 10 | 5 | 9 |
| Reduced Derivative 3 | 4-Cl-C₆H₄CH₂ | 95 | 205-206 | 18 | 13 | 20 |
| Reduced Derivative 4 | 2,4-Cl₂-C₆H₃CH₂ | 94 | 216-217 | 22 | 17 | 25 |
| Reduced Derivative 5 | 4-CH₃-C₆H₄CH₂ | 93 | 198-199 | 15 | 11 | 18 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Arylidenamino-3,5-diphenyl-4H-1,2,4-triazoles (Schiff Bases) [1]
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Add the appropriate aromatic aldehyde (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate).
Protocol 2: General Procedure for the Reduction of Schiff Bases [1]
-
Suspend the synthesized Schiff base (1.0 mmol) in methanol (30 mL).
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0 mmol) portion-wise with stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the product from an appropriate solvent.
II. Synthesis of Fused Heterocyclic Systems
The 4-amino group of this compound serves as a key nucleophilic center for the construction of various fused heterocyclic systems, such as triazolo[3,4-b][1][2][3]thiadiazines and triazolo[1,5-a]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their rigid structures which can lead to enhanced binding with biological targets.
A. Synthesis of Triazolo[3,4-b][1][2][3]thiadiazines
dot
References
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Amino Group in 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical modification of the primary amino group of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine. The functionalization of this moiety is a key step in the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2][3]
The protocols outlined below cover several key transformations of the 4-amino group, including Schiff base formation, subsequent reduction to secondary amines, acylation, sulfonylation, and the formation of urea and thiourea derivatives. These reactions provide a versatile platform for the generation of diverse chemical libraries for biological screening.
Synthesis of Schiff Bases via Condensation with Carbonyl Compounds
The reaction of this compound with various aldehydes and ketones is a common and efficient method to introduce a wide range of substituents. This condensation reaction results in the formation of an imine or azomethine group (-N=CH-).[4][5][6]
Experimental Protocol:
An equimolar mixture of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction. The reaction mixture is then refluxed for a period of 2 to 5 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[4][5] Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure Schiff base.[5]
Caption: Workflow for the synthesis of Schiff bases.
Data Summary:
| Product | Reagent | Yield (%) | Melting Point (°C) |
| 4-(Benzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | Benzaldehyde | 95 | 244-245[5] |
| 4-(4-Chlorobenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | 4-Chlorobenzaldehyde | 89 | 218-219[5] |
| 4-(4-Methoxybenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | 4-Methoxybenzaldehyde | 86 | 163-164[5] |
| 4-(4-Nitrobenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | 4-Nitrobenzaldehyde | 82 | 230-231[5] |
Reduction of Schiff Bases to Secondary Amines
The imine bond of the synthesized Schiff bases can be selectively reduced to form the corresponding N-substituted amino derivatives. This transformation is a valuable tool for increasing the structural diversity and conformational flexibility of the molecules.[5]
Experimental Protocol:
The Schiff base derivative (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride (NaBH4) (1.5-2.0 eq) is then added portion-wise to the solution at room temperature with stirring. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is treated with cold water, and the resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[5]
Caption: Workflow for the reduction of Schiff bases.
Data Summary:
| Product | Starting Material | Yield (%) | Melting Point (°C) |
| 4-(Benzylamino)-3,5-diphenyl-4H-1,2,4-triazole | 4-(Benzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | 92 | 208-209[5] |
| 4-(4-Chlorobenzylamino)-3,5-diphenyl-4H-1,2,4-triazole | 4-(4-Chlorobenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | 90 | 188-189[5] |
| 4-(4-Methoxybenzylamino)-3,5-diphenyl-4H-1,2,4-triazole | 4-(4-Methoxybenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | 94 | 165-166[5] |
| 4-(2,4-Dichlorobenzylamino)-3,5-diphenyl-4H-1,2,4-triazole | 4-(2,4-Dichlorobenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | 94 | 216-217[5] |
Acylation of the Amino Group
The primary amino group of this compound can be acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.
Experimental Protocol:
This compound (1.0 eq) is dissolved in a suitable aprotic solvent like pyridine or dichloromethane. The solution is cooled in an ice bath, and the acyl chloride or acid anhydride (1.1-1.5 eq) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The mixture is then poured into ice-cold water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent.
Caption: Workflow for the N-acylation reaction.
Sulfonylation of the Amino Group
Sulfonamides can be synthesized by the reaction of this compound with sulfonyl chlorides in the presence of a base. This functional group is a key feature in many marketed drugs.
Experimental Protocol:
To a solution of this compound (1.0 eq) in pyridine, the appropriate sulfonyl chloride (1.0-1.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred overnight. Subsequently, the mixture is diluted with water and kept in a refrigerator for 6-24 hours. The precipitate that forms is collected by filtration and purified by recrystallization.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting antimicrobial screening assays on 1,2,4-triazole derivatives. The methodologies outlined are based on established and widely used techniques in the field of antimicrobial research.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The versatile synthesis of these compounds allows for the introduction of various substituents, which can significantly modulate their biological activity.[1][5] This document details the standardized assays for evaluating the in vitro antimicrobial efficacy of newly synthesized 1,2,4-triazole derivatives.
Mechanism of Action
The antimicrobial action of 1,2,4-triazole derivatives often involves the inhibition of key microbial enzymes. In fungi, a primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][6] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. In bacteria, the mechanisms can be more varied and may involve interference with DNA gyrase or other essential cellular processes.[2]
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial screening of 1,2,4-triazole derivatives [wisdomlib.org]
- 5. longdom.org [longdom.org]
- 6. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Activity Evaluation of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anticancer activity of novel 3,5-Diphenyl-4H-1,2,4-triazol-4-amine derivatives. This document outlines detailed protocols for key in vitro assays, data presentation guidelines, and visualizations of experimental workflows and potential signaling pathways.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer properties. The this compound core represents a promising starting point for the development of new chemotherapeutic agents. The evaluation of these derivatives involves a systematic screening process to determine their cytotoxic effects against various cancer cell lines and to elucidate their mechanism of action. This guide provides the necessary protocols to conduct such an evaluation.
Data Presentation: In Vitro Anticancer Activity
Quantitative data from anticancer screenings should be organized for clear comparison. The following tables present data for a series of this compound derivatives against various human cancer cell lines.
Table 1: Percentage Growth Inhibition of this compound Derivatives
| Compound ID | Substitution | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) |
| 1a | 4-H | 67 | 73 | 97 |
| 1b | 4-Cl | 84 | 66 | 58 |
| 1c | 4-OCH₃ | 88 | 98 | 97 |
| 1d | 2,4-diCl | 90 | 101 | 95 |
| 1e | 4-CH₃ | 92 | 70 | 86 |
| 1f | 2-Cl | 78 | 95 | 78 |
| 1g | 3,4-diOCH₃ | 87 | 67 | 79 |
Data represents the percentage of growth inhibition at a single dose concentration (10 µM) after 48 hours of treatment. Data is illustrative and based on findings for similar compound series.[1]
Table 2: IC₅₀ Values of Selected Triazole Derivatives against Human Cancer Cell Lines
| Compound ID | A549 (Lung) (µM) | Hela (Cervical) (µM) | MCF-7 (Breast) (µM) |
| 2a | 21.1 | 5.6 | 6.43 |
| 2b | 16.5 | 9.8 | 10.2 |
| 2c | > 50 | 11.2 | 10.8 |
| Doxorubicin | 0.85 | 0.52 | 0.45 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth. Data is derived from studies on structurally related 1,2,4-triazole derivatives to provide a comparative context.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, Hela)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with the triazole derivatives at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and potential mechanisms.
Caption: Experimental workflow for anticancer activity evaluation.
Caption: Proposed intrinsic apoptosis signaling pathway.
Caption: Logical relationship for SAR studies.
References
Application Notes and Protocols for Anticonvulsant Activity Testing of 1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of 1,2,4-triazole compounds for their potential anticonvulsant activity. The protocols outlined below are based on established and widely accepted models for antiseizure drug discovery.[1][2]
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] The quest for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry.[3][4][5] 1,2,4-Triazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant anticonvulsant properties.[3][4][5] This document details the standard experimental procedures for screening and characterizing the anticonvulsant potential of these compounds in vivo.
The primary screening of novel compounds typically involves the Maximal Electroshock (MES) seizure test and the subcutaneous Pentylenetetrazole (scPTZ) seizure test.[2] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is effective in identifying compounds that can prevent generalized seizures of the petit mal (absence) type.[1][2] Additionally, the 6-Hz psychomotor seizure model is employed to identify compounds potentially effective against therapy-resistant focal seizures.[1][6] Neurotoxicity is a critical aspect of drug development and is commonly assessed using the rotarod test.[2]
Experimental Protocols
A systematic approach is essential for the evaluation of 1,2,4-triazole compounds, starting from initial screening to more detailed characterization.[1]
Animal Preparation and Acclimation
-
Species: Male Swiss albino mice or Sprague-Dawley rats are commonly used.[1][7]
-
Acclimation: Animals should be acclimated to the laboratory environment for a minimum of 3-7 days prior to experimentation.[1][8] They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water.[8]
Drug Administration
Test compounds are typically dissolved in a suitable vehicle, such as a 0.9% saline solution, and administered via intraperitoneal (i.p.) or oral (p.o.) routes.[1] The volume of administration is usually based on the animal's body weight (e.g., 10 ml/kg).[8] Preliminary screening is often conducted at doses of 30, 100, and 300 mg/kg.[2][9]
Maximal Electroshock (MES) Seizure Test
The MES test evaluates a compound's ability to prevent the spread of seizures.[7][10]
-
Apparatus: An electroconvulsive shock generator with corneal or ear-clip electrodes.[1][8]
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
At the time of peak drug effect (e.g., 30 minutes for i.p.), apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's eyes.[1][7]
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) via corneal electrodes.[1][7]
-
Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[7][8] An animal is considered protected if it does not exhibit this response.[7]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test identifies compounds that can raise the seizure threshold.[11]
-
** convulsant Agent:** Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.[1]
-
Procedure:
-
Administer the test compound or vehicle.
-
At the predetermined time, inject PTZ subcutaneously (e.g., 85 mg/kg in mice).[1][11]
-
Observation: Place the animal in an individual observation chamber and monitor for 30 minutes.[1][11] Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.[11][12] The latency to the first seizure can also be recorded.[1]
-
6-Hz Psychomotor Seizure Test
This model is used to identify compounds effective against therapy-resistant focal seizures.[6][13][14]
-
Apparatus: An electroconvulsometer capable of delivering a 6 Hz stimulus.
-
Procedure:
-
Administer the test compound or vehicle.
-
At the time of peak effect, deliver a low-frequency electrical stimulus (e.g., 6 Hz, 0.2 ms pulse width, 3 seconds duration, at 22, 32, or 44 mA) via corneal electrodes.[6][13]
-
Observation: The seizure is characterized by a "stun" position, minimal clonus, and stereotyped automatic behaviors.[6][13] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.[6][13]
-
Neurotoxicity Screening (Rotarod Test)
This test assesses motor impairment and potential neurological deficits caused by the test compound.[2]
-
Apparatus: A rotating rod apparatus.
-
Procedure:
-
Train the animals to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute).
-
Administer the test compound or vehicle.
-
At various time points after administration, place the animal back on the rotating rod.
-
Observation: Neurotoxicity is indicated if the animal falls off the rod within the predetermined time.
-
Data Presentation
Quantitative data from these experiments are crucial for comparing the efficacy and safety of different 1,2,4-triazole derivatives. Key parameters include the median effective dose (ED50), the median toxic dose (TD50), and the protective index (PI).
-
ED50: The dose of a compound that protects 50% of the animals in a specific seizure model.[2]
-
TD50: The dose of a compound that causes neurotoxicity in 50% of the animals in the rotarod test.[2]
-
Protective Index (PI): Calculated as TD50 / ED50. A higher PI value indicates a wider margin of safety for the compound.[3]
Table 1: Anticonvulsant Activity and Neurotoxicity of Selected 1,2,4-Triazole Derivatives
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6-Hz ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) | Reference |
| Compound 62a | 23.9 | 178.6 | - | >400 | 18.3 | [3] |
| Compound 62b | 13.4 | 81.6 | - | >400 | 51 | [3] |
| Compound 11a | 50.8 | 76.0 | - | - | - | [3] |
| Compound 11b | 54.8 | 52.8 | - | - | - | [3] |
| Compound 68 | 38.5 | - | - | - | - | [3] |
| Compound 3c | Active at 30 mg/kg | - | - | >300 | - | [2] |
| Compound 5b | - | Active at 100 mg/kg | - | >300 | - | [2] |
| Compound 4g | 23.7 | 18.9 | Active at 100 mg/kg | 284.0 | 12.0 | [15][16] |
| Compound 6o | 88.02 (p.o.) | Active | - | >2250 (p.o.) | >25.5 | [17] |
| Compound 6q | 94.6 (p.o.) | Active | - | >2460 (p.o.) | >26.0 | [17] |
| Compound 6f | 13.1 | 19.7 | - | - | - | [18] |
| Compound 6l | 9.1 | 19.0 | - | - | - | [18] |
| TP-315 | 47.6 | - | Active | No acute neurotoxicity | - | [19] |
| Compound 165a | 23.4 | - | - | >600 | >25.6 | [20] |
Note: Data presented is a summary from various sources and experimental conditions may vary. "-" indicates data not reported in the cited source.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for screening and evaluating 1,2,4-triazole compounds for anticonvulsant activity.
Caption: Workflow for anticonvulsant screening of 1,2,4-triazole compounds.
Potential Signaling Pathways
While the exact mechanisms of action for all 1,2,4-triazole compounds are not fully elucidated, some have been shown to interact with key targets in neurotransmission.
Caption: Potential mechanisms of anticonvulsant action for 1,2,4-triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 15. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Metal Complexes with 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing 3,5-Diphenyl-4H-1,2,4-triazol-4-amine as a key ligand. These complexes are of significant interest in medicinal chemistry and drug development due to their potential as anticancer and antimicrobial agents. The protocols outlined below are based on established synthetic methodologies for related 4-amino-1,2,4-triazole derivatives and can be adapted for the synthesis of a variety of transition metal complexes.
Introduction
1,2,4-Triazole derivatives and their corresponding metal complexes represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and antitumor properties. The coordination of metal ions to these triazole-based ligands can significantly enhance their therapeutic potential. This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the introduction of new mechanisms of action. The this compound ligand offers a robust scaffold for the synthesis of novel metal-based therapeutic agents.
Synthesis of the Ligand: this compound
The synthesis of the core ligand is a crucial first step. While a definitive, step-by-step protocol for the unsubstituted this compound is not extensively detailed in the available literature, a general and widely accepted method for the synthesis of 4-amino-3,5-disubstituted-4H-1,2,4-triazoles involves the reaction of the corresponding carboxylic acid with hydrazine hydrate. The following protocol is a generalized procedure adapted from literature methods for similar compounds.
Experimental Protocol: Ligand Synthesis
Materials:
-
Benzoic acid
-
Hydrazine hydrate (99-100%)
-
Polyphosphoric acid (PPA) or a suitable dehydrating agent
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Formation of Dibenzoylhydrazine: In a round-bottom flask, equimolar amounts of benzoic acid and hydrazine hydrate are heated together, often in the presence of a dehydrating agent like polyphosphoric acid or by distilling off the water formed during the reaction. The reaction mixture is typically heated at a high temperature (e.g., 150-200 °C) for several hours.
-
Cyclization to form 4-Amino-3,5-diphenyl-4H-1,2,4-triazole: To the dibenzoylhydrazine intermediate, an excess of hydrazine hydrate is added, and the mixture is refluxed for an extended period (e.g., 12-24 hours). This step facilitates the cyclization to form the triazole ring.
-
Work-up and Purification:
-
After cooling, the reaction mixture is carefully poured into cold water.
-
The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, is performed to purify the this compound ligand.
-
Characterization: The synthesized ligand should be characterized by standard analytical techniques, including:
-
Melting Point Determination
-
FTIR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, aromatic C-H).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
Synthesis of Metal Complexes
The this compound ligand can be coordinated with a variety of transition metal salts to form stable complexes. The following are generalized protocols for the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes. These procedures are based on common methods for complexing 4-amino-1,2,4-triazole derivatives.[1]
Experimental Protocol: Metal Complex Synthesis
Materials:
-
This compound (Ligand, L)
-
Metal(II) salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O)
-
Ethanol or Methanol
-
Dimethylformamide (DMF) (if required for solubility)
-
Standard laboratory glassware and reflux apparatus
General Procedure:
-
Ligand Solution: Dissolve a specific molar amount of the this compound ligand in hot ethanol or methanol. If solubility is an issue, a small amount of DMF can be added.
-
Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) salt in ethanol or methanol. The molar ratio of ligand to metal is typically 2:1.
-
Reaction: Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
Reflux: Heat the resulting mixture to reflux for a period of 2-4 hours. The formation of a precipitate often indicates the formation of the complex.
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
-
Characterization of Metal Complexes:
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Molar Conductance: To determine the electrolytic nature of the complexes in a suitable solvent like DMF.
-
Magnetic Susceptibility: To determine the magnetic moment and infer the geometry of the paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)).
-
FTIR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the characteristic vibrational frequencies upon complexation.
-
UV-Vis Spectroscopy: To study the electronic transitions and provide information about the geometry of the complexes.
-
X-ray Crystallography: To definitively determine the solid-state structure of the complexes.
Applications in Drug Development
Metal complexes of 1,2,4-triazole derivatives have shown significant promise as anticancer and antimicrobial agents. The enhanced biological activity of the metal complexes compared to the free ligands is a well-documented phenomenon.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 1,2,4-triazole metal complexes against various cancer cell lines. While specific data for complexes of this compound is limited, related compounds have shown significant activity. For instance, triazole-based metal complexes have been evaluated against breast cancer cell lines like MDA-MB-468.[2]
Table 1: Representative Anticancer Activity of Related 1,2,4-Triazole Metal Complexes
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| Co(II) complex of a triazole-thiol ligand | MCF-7 | Data not explicitly provided, but cytotoxic effects noted | [1] |
| Ni(II) complex of a triazole-thiol ligand | MCF-7 | Data not explicitly provided, but cytotoxic effects noted | [1] |
| Zn(II) complex of a triazole-thiol ligand | MCF-7 | Data not explicitly provided, but cytotoxic effects noted | [1] |
| Ru(III) complex of a dibenzyl-triazole ligand | Jurkat | Potent activity reported | [3] |
Note: The data presented is for structurally related compounds and serves as an indication of the potential activity of this compound complexes.
Antimicrobial Activity
The coordination of metal ions can enhance the antimicrobial properties of triazole ligands. This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its diffusion through the lipid layer of the microbial cell membrane.
Table 2: Representative Antimicrobial Activity of Related 1,2,4-Triazole Metal Complexes
| Compound/Complex | Microorganism | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |
| Cu(II) complexes of triazole Schiff bases | E. coli, S. aureus | Enhanced activity compared to ligand | [4] |
| Zn(II) complexes of triazole Schiff bases | E. coli, S. aureus | Enhanced activity compared to ligand | [4] |
| Metal complexes of triazole-based ligands | Various bacteria and fungi | Generally show better activity than free ligands | [5] |
Note: The data is for analogous compounds and highlights the general trend of enhanced antimicrobial activity upon complexation.
Visualized Workflows and Pathways
Synthesis Workflow
The general synthetic strategy for the preparation of the metal complexes is depicted below.
Caption: General workflow for the synthesis of the ligand and its metal complexes.
Proposed Mechanism of Action (Hypothetical)
While the precise signaling pathways for these specific complexes are not yet fully elucidated, a common proposed mechanism for the anticancer activity of metal complexes involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Caption: Hypothetical pathway for apoptosis induction by triazole metal complexes.
Conclusion
The synthesis of metal complexes with this compound presents a promising avenue for the discovery of novel therapeutic agents. The protocols provided herein offer a foundation for the synthesis and characterization of these compounds. Further research is warranted to fully elucidate the biological mechanisms of action and to optimize the therapeutic properties of these metal complexes for potential clinical applications. The adaptability of the triazole scaffold and the diverse coordination chemistry of transition metals suggest that a wide range of novel and potent drug candidates can be developed through this synthetic approach.
References
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diphenyl-4H-1,2,4-triazol-4-amine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
Q1: What is the recommended solvent for recrystallization of this compound?
A1: Based on literature for similar 3,5-diphenyl-4H-1,2,4-triazole derivatives, ethanol and ethyl acetate are effective solvents for recrystallization.[1] The choice between them will depend on the specific impurities present in your crude material. It is advisable to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your sample.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" can occur if the compound comes out of solution above its melting point or if significant impurities are present. To address this:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Ensure a slow cooling process. Allow the flask to cool gradually to room temperature before placing it in an ice bath.
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
Q3: The yield after recrystallization is very low. How can I improve it?
A3: Low yield is often due to using too much solvent or the compound having higher than expected solubility. To improve your yield:
-
Use the minimum amount of hot solvent necessary to just dissolve the compound.
-
Ensure the solution is fully cooled in an ice bath to maximize crystal precipitation before filtration.
-
To recover more product, you can concentrate the mother liquor (the liquid left after filtration) and perform a second recrystallization to obtain a second crop of crystals.
Q4: The recovered crystals are colored or appear impure after recrystallization. What is the cause?
A4: Colored or impure crystals can result from:
-
The presence of colored impurities that co-crystallize with your product. In this case, a pre-treatment of the crude material with activated charcoal may be necessary.
-
The cooling process being too rapid, trapping impurities within the crystal lattice. Ensure slow and gradual cooling.
-
If impurities have very similar solubility profiles to the desired compound, recrystallization may not be sufficient. In such cases, column chromatography is recommended.
Column Chromatography Issues
Q5: My compound won't move from the baseline during column chromatography. What is the problem?
A5: This indicates that the eluent (solvent system) is not polar enough to move your compound up the column. This compound is a relatively polar molecule.
-
Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
A solvent system containing a small percentage of methanol in dichloromethane or ethyl acetate can also be effective for polar aromatic compounds.
Q6: The separation between my desired compound and an impurity is poor. How can I improve it?
A6: Poor separation can be due to an inappropriate eluent system or overloading the column.
-
Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation between the spots of your compound and the impurity.
-
Ensure you are not overloading the column with too much crude material. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Consider using a longer column or a stationary phase with a smaller particle size for better resolution.
Data Presentation
Table 1: Comparison of Recrystallization Solvents for 3,5-Diphenyl-4H-1,2,4-triazole Derivatives
| Solvent System | Purity (Illustrative) | Yield (Illustrative) | Observations |
| Ethanol | >98% | Moderate to High | Good for removing non-polar impurities.[1] |
| Ethyl Acetate | >99% | Moderate | Effective for a range of common impurities.[1] |
| Hexane/Ethyl Acetate | Variable | Variable | Can be optimized for specific impurity profiles. |
| Dichloromethane/Methanol | Variable | Variable | Useful for more polar impurities, often used in chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Isolation of Product: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting guide for common purification issues.
References
Technical Support Center: Synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most frequently cited method for the synthesis of this compound is the reaction of N,N'-dibenzoylhydrazine with hydrazine hydrate. This method is a variation of the Pellizzari reaction, which is a classical approach to forming 1,2,4-triazole rings.
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction generally requires elevated temperatures, often involving refluxing the reactants in a suitable high-boiling solvent or even under neat (solvent-free) conditions. The reaction time can be several hours.
Q3: What are the main challenges in this synthesis?
A3: The primary challenges include achieving a complete reaction, minimizing the formation of byproducts due to high reaction temperatures, and effectively purifying the final product from unreacted starting materials and side products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete reaction due to insufficient temperature or reaction time. 2. Degradation of starting materials or product at excessively high temperatures. 3. Impure starting materials (N,N'-dibenzoylhydrazine or hydrazine hydrate). | 1. Ensure the reaction temperature is maintained at the optimal level (typically reflux) and consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If decomposition is suspected, attempt the reaction at a slightly lower temperature for a longer duration. 3. Use pure, dry starting materials. N,N'-dibenzoylhydrazine can be recrystallized if necessary. |
| Presence of Impurities in the Final Product | 1. Unreacted N,N'-dibenzoylhydrazine. 2. Formation of 1,3,4-oxadiazole byproduct. 3. Formation of benzoylhydrazine. 4. Formation of 3,5-diphenyl-1H-1,2,4-triazole. | 1. Improve the reaction conditions (temperature, time) to drive the reaction to completion. Recrystallization of the crude product from a suitable solvent (e.g., ethanol) is effective for removal. 2. This can arise from the cyclization of N,N'-dibenzoylhydrazine itself under thermal conditions. Purification by column chromatography may be necessary if recrystallization is ineffective. 3. This can result from the decomposition of N,N'-dibenzoylhydrazine. Washing the crude product with a solvent in which benzoylhydrazine is soluble but the desired product is not can be effective. 4. This byproduct can form if ammonia is present as an impurity or is generated during the reaction. Careful purification by fractional crystallization or chromatography may be required. |
| Difficulty in Product Isolation/Purification | 1. The product is highly soluble in the reaction solvent. 2. The product co-precipitates with byproducts. | 1. After cooling the reaction mixture, if the product does not precipitate, try adding a non-polar co-solvent to induce precipitation. Alternatively, remove the reaction solvent under reduced pressure and then triturate the residue with a suitable solvent. 2. Multiple recrystallizations from different solvent systems may be necessary. Column chromatography is a reliable method for separating products with similar polarities. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the method originally described by Potts and has been cited in subsequent literature for the preparation of the title compound.
Materials:
-
N,N'-Dibenzoylhydrazine
-
Hydrazine hydrate (98-100%)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of N,N'-dibenzoylhydrazine and an excess of hydrazine hydrate is heated under reflux. The exact molar ratio and reaction time can be optimized, but typically a 2 to 4-fold excess of hydrazine hydrate is used, and the reaction is refluxed for several hours.
-
The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration and washed with cold water to remove excess hydrazine hydrate.
-
The crude product is then purified by recrystallization from ethanol to yield pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 70-85% |
| Melting Point | ~265 °C[1] |
Note: Yields can vary based on reaction scale, purity of reagents, and reaction time.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing 1,2,4-triazoles?
A1: Classical methods for synthesizing the 1,2,4-triazole ring include the Pellizzari and Einhorn-Brunner reactions.[1] The Pellizzari reaction involves the condensation of an amide with an acylhydrazide.[1] The Einhorn-Brunner reaction utilizes the condensation of diacylamines (imides) with hydrazines.[2][3] Modern approaches often employ microwave assistance to improve yields and reduce reaction times.[4][5] Other methods include reactions involving amidines and multicomponent reactions.[6]
Q2: My 1,2,4-triazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields in 1,2,4-triazole synthesis can stem from several factors. Incomplete reactions due to insufficient temperature or time, decomposition of starting materials or the product at high temperatures, and the purity of starting materials are common culprits.[6] To improve your yield, consider gradually increasing the reaction temperature while monitoring the reaction progress using thin-layer chromatography (TLC).[6] Ensuring your starting materials are pure and dry is also critical.[6] For reactions that are sluggish, microwave-assisted synthesis can often enhance yields and significantly shorten reaction times.[4][6]
Q3: I am observing the formation of side products in my reaction. What are the typical side products and how can I minimize them?
A3: A common side product, particularly when using hydrazides, is the corresponding 1,3,4-oxadiazole, which arises from a competing cyclization pathway.[6] To minimize its formation, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature to favor the formation of the triazole.[6] In reactions with unsymmetrical starting materials, the formation of isomeric mixtures is also a common issue.[6][7]
Q4: How can I control regioselectivity in the synthesis of substituted 1,2,4-triazoles?
A4: Controlling regioselectivity is a significant challenge, especially in reactions like the Einhorn-Brunner synthesis using unsymmetrical imides.[7] The regioselectivity is primarily governed by the electronic properties of the acyl groups on the imide.[7] The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon.[7] To favor a specific regioisomer, you can maximize the electronic difference between the two acyl groups. For instance, using an imide with one strongly electron-withdrawing group and one electron-donating group can significantly improve regiocontrol.[7] If high regioselectivity is not achievable through the chosen method, consider alternative synthetic routes, such as catalyst-controlled [3+2] cycloaddition reactions, which often offer superior and more predictable regioselectivity.[7][8]
Q5: What are the best practices for purifying 1,2,4-triazole derivatives?
A5: Purification of 1,2,4-triazoles is commonly achieved through recrystallization or column chromatography. For issues with recrystallization leading to low recovery, the most frequent cause is using an excessive amount of solvent.[9] In such cases, concentrating the filtrate and attempting a second crystallization can be effective.[9] If the compound is too soluble in the chosen solvent, consider using a mixed-solvent system or introducing an "anti-solvent" to induce precipitation.[9] For separating isomeric mixtures, High-Performance Liquid Chromatography (HPLC) can be a powerful tool.[10] A C18 reverse-phase column is often a good starting point for the separation of 1,2,4-triazole derivatives.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during 1,2,4-triazole synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction (insufficient temperature or time).[6]- Decomposition of starting materials or product at high temperatures.[6]- Impure or wet starting materials (e.g., hygroscopic hydrazides).[6] | - Gradually increase reaction temperature and monitor progress by TLC.[6]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[4][6]- Ensure starting materials are pure and dry.[6] |
| Formation of 1,3,4-Oxadiazole Side Product | - Competing cyclization pathway of the acyl amidrazone intermediate.[6] | - Ensure strictly anhydrous reaction conditions.[6]- Lower the reaction temperature to favor triazole formation.[6]- The choice of acylating agent can influence the reaction pathway. |
| Formation of Isomeric Mixtures (e.g., from unsymmetrical imides) | - In the Einhorn-Brunner reaction, the hydrazine can attack either carbonyl group of the unsymmetrical imide.[7] | - Maximize the electronic difference between the two acyl groups on the imide to direct the nucleophilic attack.[7]- Consider alternative, more regioselective synthetic methods like [3+2] cycloaddition reactions.[7][8] |
| Difficulty in Product Purification | - Product is too soluble in the recrystallization solvent.[9]- Isomeric products have very similar physical properties. | - For recrystallization, use a minimal amount of hot solvent. Consider a mixed-solvent system or the addition of an anti-solvent.[9]- For difficult separations of isomers, utilize HPLC with a suitable column (e.g., C18 reverse-phase).[10] |
Data Presentation: Comparison of Synthesis Conditions
The following tables summarize typical reaction conditions and yields for common 1,2,4-triazole synthesis methods.
Table 1: Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles
| Reactants | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Formamide and Hydrazine | Conventional | Reflux | >4 hours | Moderate | [4] |
| Formamide and Hydrazine | Microwave | 150 | 1 minute | 85 | [4] |
| Amide and Organo-nitrile | Hydrothermal | - | 72 hours | Moderate | [4] |
| Amide and Organo-nitrile | Microwave | - | 1.5 hours | 85 | [4] |
| N-substituted amide derivatives | Conventional | - | >4 hours | Moderate | [4] |
| N-substituted amide derivatives | Microwave | - | 1 minute | 85 | [4] |
Table 2: Typical Yields for the Einhorn-Brunner Reaction [11]
| Diacylamine (Imide) | Hydrazine | Product | Yield (%) |
| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | 80 |
| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | - |
| Succinimide | Phenylhydrazine | 3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole | 50 |
| Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | 65 |
| Note: Yields can vary depending on specific reaction conditions and purification methods. |
Experimental Protocols
Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole[14]
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform neat
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask. If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with stirring.
-
Maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should solidify.
-
If the reaction was performed neat, triturate the solid product with a suitable solvent like ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.
-
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Einhorn-Brunner Reaction - General Procedure[3]
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the diacylamine in glacial acetic acid.
-
Slowly add the substituted hydrazine (1.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C).
-
Allow the reaction to proceed for 2-8 hours, monitoring by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (approximately 10 times the reaction volume) with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
Visualizations
Caption: General experimental workflow for 1,2,4-triazole synthesis.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. isres.org [isres.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
how to avoid polymerization in 1,2,4-triazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions, including product degradation and the formation of insoluble materials, during the synthesis of 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: I am observing a dark, tarry, or polymeric substance in my 1,2,4-triazole reaction. What is causing this "polymerization" and how can I prevent it?
A1: While true polymerization is uncommon in most 1,2,4-triazole syntheses, the formation of dark, insoluble, or tarry byproducts is often reported. This is typically due to the decomposition of starting materials or the desired product under harsh reaction conditions, rather than the formation of a repeating polymer chain. High temperatures are a primary cause of this degradation. For instance, in syntheses using formamide, temperatures exceeding 180°C can lead to significant decomposition.[1][2]
To mitigate this, it is crucial to carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.[3] Alternatively, microwave-assisted synthesis can often reduce reaction times and minimize the formation of degradation products by providing rapid and uniform heating.[4]
Q2: My reaction is producing a significant amount of 1,3,4-oxadiazole as a side product. How can I favor the formation of the 1,2,4-triazole?
A2: The formation of a 1,3,4-oxadiazole is a common competing cyclization pathway, particularly when using hydrazides as starting materials.[3] To favor the desired 1,2,4-triazole synthesis, you can implement the following strategies:
-
Ensure strictly anhydrous (dry) reaction conditions: The presence of water can promote the formation of the oxadiazole.
-
Lower the reaction temperature: This can help to favor the kinetic product, which is often the 1,2,4-triazole.[3]
-
Vary the acylating agent: The choice of acylating agent can influence the reaction pathway.[3]
Q3: I have obtained a mixture of N-1 and N-4 alkylated isomers. How can I improve the regioselectivity of my reaction?
A3: For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to isomeric mixtures. The regioselectivity is influenced by several factors. The choice of the electrophile, base, and solvent system can significantly impact the ratio of isomers. Additionally, certain catalysts, such as Ag(I), have been shown to control regioselectivity in specific cycloaddition reactions.[3][5]
Q4: What are the most common synthesis methods for 1,2,4-triazoles?
A4: Some of the most established methods include the Pellizzari and Einhorn-Brunner reactions.[3] More modern and often higher-yielding methods involve the reaction of amidines with other reagents and various multicomponent reactions.[3][6] A widely used industrial method involves the reaction of hydrazine with formamide.[1][2][7]
Troubleshooting Guide
The following table summarizes common issues encountered during 1,2,4-triazole synthesis, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | 1. Incomplete reaction due to insufficient temperature or time.2. Decomposition of starting materials or product at high temperatures.3. Impure or hygroscopic starting materials (e.g., hydrazides).[3] | 1. Gradually increase the reaction temperature and monitor progress by TLC.2. Consider using microwave irradiation to shorten reaction times and potentially improve yields.[4]3. Ensure starting materials are pure and thoroughly dried before use.[3] |
| Formation of Dark, Tarry, or Insoluble Byproducts ("Polymerization") | 1. Excessively high reaction temperatures leading to decomposition.2. Instability of starting materials (e.g., formamide) at reaction temperature.[2] | 1. Reduce the reaction temperature and extend the reaction time.2. Use a high-boiling point solvent to maintain a consistent and controlled temperature.3. For reactions involving formamide and hydrazine, maintain the temperature between 160-180°C.[2] |
| Formation of 1,3,4-Oxadiazole Side Product | 1. Competing cyclization pathway, especially when using hydrazides.2. Presence of water in the reaction mixture.[3] | 1. Ensure strictly anhydrous reaction conditions.2. Lower the reaction temperature to favor the formation of the triazole.[3]3. Experiment with different acylating agents.[3] |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | 1. Alkylation at multiple nitrogen atoms in the triazole ring.2. Inappropriate choice of base, solvent, or electrophile.[3] | 1. Modify the base and solvent system to influence regioselectivity.2. In certain cycloaddition reactions, consider using a catalyst like Ag(I) to direct the regioselectivity.[5] |
| Thermal Rearrangement | High reaction temperatures causing the triazole ring to rearrange into a mixture of isomers.[3] | If thermal rearrangement is suspected, attempt the reaction at a lower temperature for a longer duration.[3] |
Experimental Protocols
Synthesis of 1,2,4-Triazole from Hydrazine and Formamide
This method is suitable for the direct preparation of the parent 1,2,4-triazole.
Materials:
-
Hydrazine hydrate
-
Formamide
Procedure:
-
In a reaction vessel equipped with a distillation apparatus, heat formamide to a temperature between 160°C and 180°C. A molar excess of formamide (at least 4:1 to hydrazine) should be used.[1]
-
Slowly add hydrazine hydrate to the hot formamide below the surface of the liquid.
-
During the addition, ammonia, water, and formic acid will co-distill from the reaction vessel.[1]
-
After the addition is complete, maintain the reaction mixture at the same temperature for approximately 1.5 hours to ensure the reaction goes to completion.[1]
-
Cool the reaction mixture to room temperature. The 1,2,4-triazole can then be isolated from the excess formamide by distillation or crystallization.[2]
Critical Parameters:
-
Temperature Control: Maintaining the temperature between 160°C and 180°C is crucial. Below 160°C, the reaction rate is slow. Above 180°C, the rate of formamide decomposition becomes significant, which can lead to the formation of byproducts.[1][2]
-
Molar Ratio: An excess of formamide is necessary to drive the reaction and suppress side reactions.[7]
Pellizzari Reaction for Substituted 1,2,4-Triazoles
This is a classical method for synthesizing 3,5-disubstituted-1,2,4-triazoles.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., paraffin oil, optional)
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
Heat the mixture to a high temperature (typically >200°C) with stirring. A high-boiling point solvent can be used to ensure even heating.
-
Maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be purified by recrystallization from a suitable solvent, such as ethanol.
Critical Parameters:
-
Anhydrous Conditions: To prevent the competing formation of 1,3,4-oxadiazoles, ensure all reagents and glassware are dry.
-
Temperature Monitoring: While high temperatures are required, excessive heat can lead to decomposition. Careful monitoring is essential.
Visualizations
Caption: Troubleshooting workflow for 1,2,4-triazole synthesis.
Caption: Pellizzari reaction pathway and competing side reaction.
References
- 1. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. isres.org [isres.org]
- 7. scribd.com [scribd.com]
Technical Support Center: Characterization of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis and Purification
???+ question "Q1: I am having trouble with the final cyclization step to form the triazole ring. What are the common pitfalls?" A1: Incomplete cyclization is a frequent issue. Ensure that the reaction conditions, such as temperature and reaction time, are optimized. The choice of dehydrating agent or cyclizing agent is also critical. For the synthesis of similar 1,2,4-triazole derivatives, various methods have been employed, including the use of phosphorus oxychloride (POCl3) or heating with a suitable solvent to drive the reaction to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
???+ question "Q2: My purified product shows a broad melting point range. What could be the reason?" A2: A broad melting point range typically indicates the presence of impurities or that the compound exists as a mixture of tautomers. Recrystallization from a suitable solvent system is a crucial step to obtain a pure product. If recrystallization does not resolve the issue, consider alternative purification techniques such as column chromatography. For some 1,2,4-triazole derivatives, recrystallization from solvents like ethyl acetate or ethanol has been reported to yield pure compounds.[1]
Spectroscopic Characterization
???+ question "Q3: Why am I observing unexpected or broad peaks in the 1H NMR spectrum?" A3: Several factors can contribute to complex 1H NMR spectra for 1,2,4-triazole derivatives:
- Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms, leading to the presence of multiple sets of signals.[2][3][4][5] The equilibrium between tautomers can be influenced by the solvent and temperature.
- Proton Exchange: The amine (NH2) and triazole N-H protons can undergo chemical exchange, which can lead to broad signals. Running the NMR at a lower temperature might help to resolve these broad peaks.
- Solubility: Poor solubility can result in broad peaks and a poor signal-to-noise ratio.[6] Ensure the compound is fully dissolved in the NMR solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for triazole compounds due to its higher solvating power.[7][8]
???+ question "Q4: The signals for the two phenyl groups in my 1H NMR spectrum are overlapping. How can I resolve them?" A4: Overlapping aromatic signals are common when multiple phenyl groups are present. While complete resolution might not always be possible with a standard 1D NMR experiment, you can try the following:
- Higher Field NMR: Using a higher field NMR spectrometer (e.g., 500 MHz or higher) can improve the dispersion of the signals.
- 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help to identify coupled proton systems within each phenyl ring, aiding in their assignment.
???+ question "Q5: I am struggling with the assignment of the quaternary carbons in the 13C NMR spectrum. What should I look for?" A5: The quaternary carbons of the triazole ring (C3 and C5) can be challenging to assign definitively. Their chemical shifts are influenced by the substituents and the tautomeric form. For 3,5-disubstituted 1,2,4-triazoles, these carbons typically resonate in the range of 150-160 ppm.[2] In some cases, the signals for the two triazole carbons can be very close or even overlap.[1] Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in confirming the assignments by showing correlations between these carbons and nearby protons.
???+ question "Q6: My FTIR spectrum shows a broad absorption in the high-frequency region. What does this indicate?" A6: A broad absorption in the region of 3100-3400 cm⁻¹ is characteristic of N-H and N-H₂ stretching vibrations. The broadness is often due to hydrogen bonding. The spectrum of 4-amino-1,2,4-triazole derivatives typically shows absorption bands for N-H stretching of the amino group.[7] Additionally, C=N stretching vibrations within the triazole ring are expected in the 1500-1650 cm⁻¹ region.[2][7]
Mass Spectrometry
???+ question "Q7: What are the expected fragmentation patterns for this compound in mass spectrometry?" A7: The fragmentation of 1,2,4-triazoles in mass spectrometry is influenced by the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).[9] Common fragmentation pathways involve the cleavage of the triazole ring and the loss of substituents. For this compound, you can expect to see:
- The molecular ion peak [M]⁺.
- Fragmentation involving the loss of the amino group (NH₂).
- Cleavage of the triazole ring leading to fragments containing the phenyl groups. For instance, a fragment corresponding to the benzonitrile cation ([C₆H₅CN]⁺) is a common observation in the mass spectra of phenyl-substituted azoles.
- Under ESI-MS, the protonated molecule [M+H]⁺ will likely be the base peak.
Data Presentation
Table 1: Representative Spectroscopic Data for 3,5-Disubstituted-4-amino-1,2,4-triazole Derivatives
| Parameter | Typical Range/Value | Reference |
| ¹H NMR | ||
| NH₂ (s) | δ 5.0 - 6.0 ppm | [7][10] |
| Aromatic-H (m) | δ 7.0 - 8.5 ppm | [1][11] |
| ¹³C NMR | ||
| Triazole C3/C5 | δ 150 - 160 ppm | [1][2][11] |
| Aromatic-C | δ 125 - 140 ppm | [1][11] |
| FTIR (cm⁻¹) | ||
| N-H₂ stretch | 3100 - 3400 (broad) | [7] |
| C=N stretch | 1500 - 1650 | [2][7] |
| Mass Spec (m/z) | ||
| [M+H]⁺ | Calculated MW + 1 | [1] |
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
If the sample has poor solubility, gentle heating may be applied, but be cautious of potential degradation.
-
Acquire ¹H, ¹³C, and desired 2D NMR spectra according to the instrument's standard operating procedures.
General Protocol for FTIR Analysis (KBr Pellet)
-
Thoroughly grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow, and temperature) to obtain a stable and abundant signal for the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum over a suitable m/z range. For fragmentation studies (MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID).
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsr.net [ijsr.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. researchgate.net [researchgate.net]
resolving poor solubility of 1,2,4-triazole derivatives during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 1,2,4-triazole derivatives, with a particular focus on addressing poor solubility.
Frequently Asked Questions (FAQs)
Q1: My synthesized 1,2,4-triazole derivative has poor solubility in common organic solvents. What are the general solubility characteristics I should expect?
A1: 1,2,4-triazole and its derivatives are generally polar compounds due to the presence of three nitrogen atoms in the heterocyclic ring.[1][2] The parent 1H-1,2,4-triazole is highly soluble in polar solvents like water and alcohols (e.g., ethanol, methanol) and shows moderate solubility in acetone.[1][3][4] However, the solubility of 1,2,4-triazole derivatives is highly dependent on the nature of the substituents attached to the triazole core. Large, nonpolar, or aromatic substituents can significantly decrease solubility in polar solvents and increase solubility in less polar organic solvents.
Q2: I am experiencing difficulty dissolving my 1,2,4-triazole derivative to prepare a stock solution for biological assays. What should I do?
A2: A common first step is to perform a solubility screening with a small amount of your compound in a range of solvents.[5] Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective for creating concentrated stock solutions of poorly soluble compounds.[5] Gentle heating can also be employed to increase the rate of dissolution, but it is crucial to first assess the thermal stability of your compound to avoid degradation.[1]
Q3: During the work-up of my reaction, the 1,2,4-triazole derivative is precipitating unexpectedly. How can I prevent this?
A3: Unexpected precipitation during work-up often occurs when the solvent polarity is changed abruptly, for instance, by adding water to an organic solution. To manage this, you can try a mixed-solvent system for extraction and washing, gradually increasing the polarity. If the product is intended to be isolated by precipitation, ensure that the cooling process is slow to promote the formation of purer crystals. Rapid cooling can lead to the trapping of impurities.
Q4: Can adjusting the pH of the aqueous phase during extraction improve the solubility and recovery of my 1,2,4-triazole derivative?
A4: Yes, pH adjustment can be a powerful technique. The 1,2,4-triazole ring has both weakly acidic (NH proton) and weakly basic (pyridine-like nitrogen atoms) properties.[3] If your derivative has acidic or basic functional groups, altering the pH of the aqueous solution can convert the compound into its more water-soluble salt form, facilitating its separation from non-ionizable impurities.
Q5: My recrystallization yields are very low. What are the common causes and how can I improve them?
A5: Low recrystallization yields are often due to using an excessive amount of solvent, the high solubility of the compound in the cold solvent, or premature crystallization during hot filtration. To improve yields, use the minimum amount of hot solvent required to dissolve the crude product. If the compound is too soluble, consider a different solvent or a mixed-solvent system. To prevent premature crystallization, pre-heat the filtration apparatus.
Troubleshooting Guides
Issue 1: Poor Solubility of the Crude Product for Purification
Symptoms:
-
The crude 1,2,4-triazole derivative does not fully dissolve in a reasonable volume of hot recrystallization solvent.
-
The compound "oils out" instead of dissolving.
Possible Causes:
-
Inappropriate solvent choice.
-
The presence of insoluble impurities.
-
The melting point of the compound is lower than the boiling point of the solvent.
Solutions:
-
Systematic Solvent Screening: Test the solubility of a small sample of the crude product in various solvents of differing polarities (e.g., ethanol, ethyl acetate, toluene, hexanes) to find a suitable recrystallization solvent (high solubility when hot, low solubility when cold).
-
Use of a Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity persists. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Charcoal Treatment: If insoluble colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
Alternative Purification: If recrystallization proves ineffective due to solubility issues, consider alternative purification methods such as column chromatography.
Issue 2: Compound Fails to Crystallize from Solution
Symptoms:
-
No solid precipitates from the solution upon cooling, even after an extended period.
-
The solution becomes a supersaturated oil.
Possible Causes:
-
The solution is too dilute.
-
The compound has a strong tendency to form a supersaturated solution.
-
The presence of impurities inhibiting crystal lattice formation.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of the desired compound to the solution to act as a template for crystallization.
-
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Reduce Temperature: If cooling to room temperature is insufficient, try cooling the solution in an ice bath or refrigerator. Be aware that this may also cause some impurities to precipitate.
Data Presentation
Table 1: Predicted Qualitative Solubility of Substituted 1,2,4-Triazoles in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility of Parent 1,2,4-Triazole | Predicted Solubility of Derivatives with Nonpolar/Aromatic Substituents | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Low to Moderate | The parent triazole can form hydrogen bonds with protic solvents. Large nonpolar substituents will decrease this interaction and lower the solubility.[5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Moderate to High | These solvents can accept hydrogen bonds and have high polarity, making them effective for a wide range of triazole derivatives.[5] |
| Less Polar | Ethyl Acetate, Dichloromethane | Moderate | Moderate to High | As the nonpolar character of the derivative increases, its solubility in these solvents is expected to improve. |
| Nonpolar | Toluene, Hexane | Low | Low to Moderate | These solvents are generally poor choices for unsubstituted 1,2,4-triazole but may dissolve derivatives with significant nonpolar character. |
Note: This table provides a qualitative prediction. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for the Einhorn-Brunner Synthesis of a Substituted 1,2,4-Triazole
This protocol describes a general method for the acid-catalyzed condensation of a diacylamine (imide) with a hydrazine.[6][7]
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice-cold water
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine (1.0 eq) in a suitable amount of glacial acetic acid.[6]
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).[6]
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-8 hours.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring to precipitate the crude product.[6]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.[6]
-
Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for the Pellizzari Synthesis of a 3,5-Disubstituted-1,2,4-Triazole
This protocol describes the thermal condensation of an amide with an acylhydrazide.[8]
Materials:
-
Amide (e.g., Benzamide) (1.0 eq)
-
Acylhydrazide (e.g., Benzoylhydrazide) (1.0 eq)
-
Round-bottom flask
-
Reflux condenser (or setup for heating under nitrogen)
-
High-boiling solvent (optional, e.g., nitrobenzene) or perform neat
-
Ethanol for trituration and recrystallization
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine equimolar amounts of the amide and acylhydrazide.[8]
-
Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[8] Maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.[8]
-
Cooling and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature, which should result in the solidification of the product.[8]
-
Purification: Triturate the solid product with ethanol to remove impurities. Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and efficient synthesis process.
Experimental Protocols
A common and effective method for the synthesis of this compound is the reaction of aromatic nitriles with hydrazine salts in a high-boiling point solvent. This one-pot synthesis offers a straightforward route to the desired product.
Synthesis of this compound from Benzonitrile and Hydrazine Sulfate
This procedure outlines a one-pot synthesis adapted from established methods for preparing 3,5-disubstituted-4-amino-1,2,4-triazoles.
Materials:
-
Benzonitrile
-
Hydrazine sulfate
-
Hydrazine hydrate (80%)
-
Diethylene glycol
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzonitrile (2.0 eq), hydrazine sulfate (1.0 eq), and an excess of hydrazine hydrate (10 eq) in diethylene glycol.
-
Reaction: Heat the mixture to 150-160°C under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
Characterization Data:
| Parameter | Value |
| Melting Point | 265-267 °C |
| IR (KBr, cm⁻¹) | |
| N-H stretch | 3275, 3210 |
| C=N stretch | 1619 |
| ¹H NMR (DMSO-d₆, δ ppm) | |
| NH₂ | 5.8 (s, 2H) |
| Aromatic-H | 7.4-7.9 (m, 10H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | |
| Triazole C3, C5 | 154.0 |
| Aromatic C | 126.9, 128.1, 128.2, 129.4, 132.0, 133.3 |
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Loss of product during workup or purification. 4. Impure starting materials. | 1. Monitor the reaction by TLC to ensure completion. Extend the reaction time if necessary. 2. Ensure the reaction temperature is maintained between 150-160°C. Lower temperatures may lead to incomplete reaction, while higher temperatures can cause decomposition. 3. Minimize the amount of solvent used for recrystallization. Use a minimal amount of hot ethanol and cool slowly to maximize crystal formation. 4. Use freshly distilled benzonitrile and high-purity hydrazine salts. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane). 2. Ensure the product is thoroughly dried under vacuum to remove any residual diethylene glycol or ethanol. |
| Formation of side products | 1. Oxidation of the amino group. 2. Formation of hydrazones or other condensation products. | 1. Maintain a nitrogen atmosphere throughout the reaction to minimize oxidation. 2. Ensure the correct stoichiometry of reactants. An excess of hydrazine hydrate helps to drive the reaction towards the desired product. |
| Melting point of the final product is low and/or broad | Presence of impurities. | Recrystallize the product again from fresh, hot ethanol. If the melting point does not improve, consider purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Can other solvents be used for this reaction?
A1: High-boiling point solvents like ethylene glycol or propylene glycol can be used as alternatives to diethylene glycol. The choice of solvent can influence the reaction time and yield, so optimization may be necessary.
Q2: Is it necessary to use a nitrogen atmosphere?
A2: While not strictly essential for the reaction to proceed, using a nitrogen atmosphere is highly recommended to prevent the oxidation of the 4-amino group, which can lead to the formation of colored impurities and a lower yield of the desired product.
Q3: What is the role of excess hydrazine hydrate?
A3: An excess of hydrazine hydrate helps to ensure the complete conversion of the starting nitrile and also acts as a base to neutralize the sulfuric acid formed from hydrazine sulfate, driving the reaction towards the formation of the 4-amino-1,2,4-triazole.
Q4: How can I confirm the identity and purity of my product?
A4: The identity and purity of the synthesized this compound can be confirmed by comparing its melting point, IR, and NMR spectral data with the values reported in the literature. High-performance liquid chromatography (HPLC) can also be used to assess purity.
Q5: What are the potential applications of this compound?
A5: Derivatives of this compound have been investigated for their potential biological activities, including as antitumor and antimicrobial agents. The 1,2,4-triazole scaffold is a key component in many antifungal drugs that target the enzyme lanosterol 14α-demethylase.[1][2][3][4]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
References
- 1. Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
Technical Support Center: Reactions of 4-Amino-1,2,4-Triazoles with Carbonyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 4-amino-1,2,4-triazoles and their derivatives with carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product when reacting a 4-amino-1,2,4-triazole with a simple aldehyde or ketone?
The primary and expected product of the condensation reaction between a 4-amino-1,2,4-triazole and a carbonyl compound (aldehyde or ketone) is a Schiff base (an imine).[1][2][3][4][5] This reaction involves the nucleophilic attack of the exocyclic amino group of the triazole on the electrophilic carbonyl carbon, followed by dehydration.
Q2: I've isolated an unexpected stable intermediate. What could it be?
In the reaction of 4-amino-1,2,4-triazoles with carbonyl compounds, a common and sometimes stable intermediate is a hemiaminal.[6][7] This tetrahedral addition product forms as the first step of the condensation reaction. Typically, hemiaminals are short-lived species, but they can be stabilized and isolated, particularly when aromatic aldehydes with electron-withdrawing groups are used as the carbonyl source.[6]
Q3: What factors influence the formation and stability of the hemiaminal intermediate versus the final Schiff base?
The equilibrium between the hemiaminal and the Schiff base is influenced by several factors:
-
Solvent Polarity: Apolar aprotic solvents tend to favor the formation and stabilization of the hemiaminal, whereas polar solvents shift the equilibrium towards the formation of the Schiff base.[6]
-
Temperature: Higher temperatures generally favor the dehydration of the hemiaminal to form the more stable Schiff base.
-
Substituents on the Carbonyl Compound: Electron-withdrawing groups on aromatic aldehydes can stabilize the hemiaminal intermediate, making it more readily isolable.[6]
Q4: Can cyclization reactions occur as side reactions?
Yes, particularly when using carbonyl compounds that possess other reactive functional groups. For instance, reacting 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with anhydrides can lead to the formation of fused heterocyclic systems like triazolotetrazine and triazolophthalazine derivatives.[8] Similarly, multicomponent reactions involving 4-amino-1,2,3-triazoles and cyclic carbonyl compounds can yield complex fused structures such as triazolopyrimidines.[9][10]
Troubleshooting Guides
This section addresses common issues encountered during the reaction of 4-amino-1,2,4-triazoles with carbonyl compounds, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Schiff Base | 1. Formation of a stable hemiaminal: The reaction may have stopped at the hemiaminal intermediate stage, which might be soluble in the reaction or work-up solvents. 2. Incomplete reaction: Reaction time or temperature may be insufficient to drive the dehydration of the hemiaminal. 3. Steric hindrance: Bulky substituents on either the triazole or the carbonyl compound can hinder the reaction. | 1. Change the solvent: Switch to a more polar solvent to favor the formation of the Schiff base.[6] 2. Increase the temperature: Refluxing the reaction mixture can promote the dehydration step. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. 3. Add a catalyst: A catalytic amount of acid (e.g., acetic acid) can facilitate the dehydration of the hemiaminal.[1] 4. Increase reaction time: Monitor the reaction by TLC to determine the optimal reaction time. |
| Isolation of a Stable Hemiaminal Instead of the Schiff Base | 1. Use of apolar aprotic solvents: These solvents stabilize the hemiaminal intermediate.[6] 2. Presence of electron-withdrawing groups on the aromatic aldehyde: These groups enhance the stability of the hemiaminal.[6] | 1. Alter the reaction conditions: As mentioned above, switch to a polar solvent and/or increase the reaction temperature to promote dehydration to the Schiff base. 2. Characterize the hemiaminal: If the hemiaminal is the desired product, optimize for its formation using apolar solvents and lower temperatures. |
| Formation of Multiple Unidentified By-products | 1. Complex cyclization reactions: If the carbonyl compound has additional reactive sites, intramolecular or intermolecular cyclizations can occur.[8][9] 2. Decomposition: The starting materials or the product may be unstable under the reaction conditions. 3. Side reactions of the triazole ring: Although less common in this specific reaction, general side reactions of triazoles, like rearrangements, can occur under harsh conditions. | 1. Simplify the system: If possible, use a carbonyl compound with fewer reactive functional groups to confirm the primary reaction. 2. Modify reaction conditions: Try running the reaction at a lower temperature to minimize decomposition and side reactions. 3. Purify starting materials: Ensure the purity of the 4-amino-1,2,4-triazole and the carbonyl compound. |
| Difficulty in Product Purification | 1. Similar polarities of product and starting materials: This can make chromatographic separation challenging. 2. Presence of isomeric by-products: In some cases, reactions can lead to isomeric products that are difficult to separate. | 1. Recrystallization: This can be an effective method for purifying solid products. Experiment with different solvent systems. 2. Optimize chromatography: Use different solvent systems or chromatographic techniques (e.g., reverse-phase chromatography). 3. Derivatization: In some cases, derivatizing the product can alter its polarity, making separation easier. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Hemiaminal vs. Schiff Base)
| Reaction Condition | Effect on Hemiaminal Formation | Effect on Schiff Base Formation | Reference |
| Solvent Polarity | Higher yield in apolar aprotic solvents. | Higher yield in polar solvents. | [6] |
| Temperature | Favored at lower temperatures. | Favored at higher temperatures (promotes dehydration). | [6] |
| Substituents on Benzaldehyde | Stabilized by electron-withdrawing groups. | Favored with electron-donating groups (less stable hemiaminal). | [6] |
| Substrate Concentration | Can influence reaction rate and equilibrium position. | Can influence reaction rate and equilibrium position. | [6] |
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from 4-Amino-1,2,4-triazoles and Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: In a round-bottom flask, dissolve one molar equivalent of the 4-amino-1,2,4-triazole derivative in a suitable polar solvent (e.g., ethanol, methanol).[4]
-
Addition of Carbonyl: Add one molar equivalent of the desired aldehyde to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol for the Isolation of Stable Hemiaminals
This protocol is adapted for the synthesis and isolation of stable hemiaminals, which are favored under specific conditions.[6]
-
Solvent Selection: Choose an apolar aprotic solvent (e.g., chloroform, dichloromethane).
-
Reaction Setup: Dissolve one molar equivalent of the 4-amino-1,2,4-triazole derivative in the chosen solvent in a round-bottom flask.
-
Aldehyde Addition: Add one molar equivalent of an aromatic aldehyde, preferably with an electron-withdrawing group (e.g., nitrobenzaldehyde), to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically carried out under neutral conditions.
-
Monitoring: Monitor the formation of the hemiaminal by ¹H-NMR spectroscopy.[6]
-
Isolation: The stable hemiaminal may precipitate from the reaction mixture. If so, it can be collected by filtration. If it remains in solution, the solvent can be carefully removed under reduced pressure.
-
Characterization: Characterize the product using spectroscopic methods (IR, NMR, Mass Spectrometry) and, if possible, X-ray crystallography to confirm the hemiaminal structure.[6]
Visualizations
Caption: Reaction pathway from 4-amino-1,2,4-triazole to a Schiff base via a hemiaminal intermediate.
Caption: Troubleshooting workflow for low yield of the desired Schiff base product.
References
- 1. researchgate.net [researchgate.net]
- 2. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Features of the behavior of 4-amino-5-carboxamido-1,2,3-triazole in multicomponent heterocyclizations with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
stability issues of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine under various experimental conditions. This guide is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges.
Troubleshooting Guide
Issue: Unexpected degradation of this compound during routine experiments.
Possible Causes and Solutions:
-
Thermal Stress: Elevated temperatures during synthesis, purification, or storage can lead to degradation.
-
Troubleshooting:
-
Review the melting point and thermal analysis data if available.
-
Minimize exposure to high temperatures.
-
Store the compound at recommended temperatures (e.g., 2-8 °C or -20 °C), protected from light and moisture.
-
-
-
Acidic or Basic Conditions: The presence of acidic or basic residues from previous synthetic steps or in the experimental medium can catalyze hydrolysis.
-
Troubleshooting:
-
Ensure the final product is properly neutralized and washed.
-
Use buffered solutions to maintain a neutral pH.
-
If the experimental conditions require an acidic or basic medium, consider the potential for degradation and analyze samples at different time points.
-
-
-
Oxidative Stress: Exposure to air (oxygen), oxidizing agents, or metal ions can lead to oxidative degradation. The 4-amino group is a potential site for oxidation.
-
Troubleshooting:
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use de-gassed solvents.
-
Avoid contact with strong oxidizing agents unless required for a specific reaction.
-
-
-
Photolytic Stress: Exposure to UV or visible light can induce photodegradation.
-
Troubleshooting:
-
Store the compound in amber vials or protect it from light.
-
Conduct experiments under low-light conditions or using light-protective coverings.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected stability issues for this compound under forced degradation conditions?
-
Acidic Hydrolysis: The 4-amino group might be susceptible to hydrolysis under strong acidic conditions, potentially leading to the formation of 3,5-diphenyl-4H-1,2,4-triazole or other related impurities.
-
Basic Hydrolysis: The triazole ring itself might be susceptible to cleavage under strong basic conditions, although 1,2,4-triazoles are generally considered relatively stable.
-
Oxidative Degradation: The 4-amino group is a primary target for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.
-
Thermal Degradation: High temperatures could induce decomposition, potentially involving the loss of the amino group or cleavage of the triazole ring. Studies on related compounds suggest that the amino group and the triazole ring can be involved in thermal decomposition.
-
Photodegradation: Aromatic systems and heteroaromatic rings can absorb UV radiation, leading to photolytic cleavage or rearrangement.
Q2: How can I perform a forced degradation study on this compound?
A forced degradation study should be conducted according to established guidelines (e.g., ICH Q1A(R2)) to identify potential degradation products and establish a stability-indicating analytical method. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Illustrative Summary of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | 5-20% |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 72 hours | 5-20% |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | 5-20% |
| Thermal | Dry Heat | 80 °C | 48 hours | 5-20% |
| Photolytic | UV (254 nm) & Visible | Room Temperature | As per ICH Q1B | 5-20% |
Q3: What are the potential degradation pathways for this compound?
Based on the chemical structure, several degradation pathways can be hypothesized. The following diagram illustrates a potential degradation pathway under oxidative conditions.
Caption: Hypothetical oxidative degradation pathway.
Q4: What experimental protocols should I follow for stability testing?
Below are detailed, yet general, protocols for conducting forced degradation studies. These should be adapted based on the observed stability of the compound.
Experimental Workflow for Forced Degradation Studies:
Caption: General experimental workflow for forced degradation studies.
Detailed Methodologies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time intervals (e.g., 8, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time intervals.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial.
-
Keep the vial in a temperature-controlled oven at 80 °C.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
A control sample should be protected from light.
-
Analyze the samples after the exposure period.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. The stability of this compound should be confirmed through rigorous experimental studies. The degradation pathways and quantitative data presented are illustrative and may not represent the actual experimental outcomes.
References
Technical Support Center: Catalyst Selection for Efficient 1,2,4-Triazole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your synthetic strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, offering potential causes and actionable solutions in a straightforward question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in 1,2,4-triazole synthesis can be attributed to several factors, ranging from reaction conditions to reagent quality.[1] A systematic approach to troubleshooting is recommended.
-
Potential Cause: Incomplete Reaction
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You may need to increase the reaction temperature or extend the reaction time.[1][2] Using a sealed reaction vessel can help achieve higher temperatures safely.[1] For sluggish reactions, microwave-assisted synthesis can often improve yields and reduce reaction times.[2]
-
-
Potential Cause: Purity of Starting Materials
-
Potential Cause: Atmospheric Conditions
-
Potential Cause: Suboptimal Catalyst System
-
Solution: The choice of catalyst, ligand, and base is critical for optimal performance. Experiment with different catalyst sources (e.g., Cu(I) vs. Cu(II) salts), ligands, and bases to identify the best combination for your specific substrates.[1]
-
Q2: I am observing a significant amount of a 1,3,4-oxadiazole side product. Why is this happening and how can I prevent it?
The formation of 1,3,4-oxadiazoles is a common side reaction, especially when using acylhydrazines or hydrazides as starting materials.[1][2]
-
Cause: Acylhydrazines can undergo a competing intramolecular cyclization through the loss of water, particularly under acidic or dehydrating conditions, to form the stable 1,3,4-oxadiazole ring.[1][2]
-
Solutions:
-
Milder Reaction Conditions: Avoid harsh dehydrating conditions and high temperatures, which favor oxadiazole formation. Lowering the reaction temperature can favor the formation of the desired 1,2,4-triazole.[2]
-
Strictly Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to suppress the water elimination pathway leading to the oxadiazole.[2]
-
Catalyst Selection: Employ a catalyst system known to favor triazole formation over oxadiazole formation. The choice of the acylating agent can also influence the reaction pathway.[2]
-
Q3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Achieving high regioselectivity, such as distinguishing between 1,3-, 1,5-, and 1,3,5-substituted 1,2,4-triazoles, is a frequent challenge.[3] The choice of catalyst and the electronic properties of the substrates are key factors.[2]
-
Control Strategy: Catalyst-Controlled Synthesis
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1,2,4-triazoles?
Common nitrogen sources for the synthesis of 1,2,4-triazoles include amidines, imidates, amidrazones, and aryl diazonium salts.[6] Other frequently used starting materials are nitriles, hydrazines, and hydrazones.[5][7]
Q2: Are there any metal-free catalytic options for 1,2,4-triazole synthesis?
Yes, several metal-free methods have been developed. These often involve catalysts like iodine or operate under oxidative conditions.[5] For example, a metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines can be achieved using iodine as a catalyst.[8] Another approach utilizes D-glucose as a C1 synthon for the synthesis of 3-trifluoromethyl-1,2,4-triazoles.[5]
Q3: Can microwave irradiation be beneficial for 1,2,4-triazole synthesis?
Microwave irradiation can be a valuable tool, often leading to shorter reaction times and improved yields, especially for reactions that are sluggish or require high temperatures.[2] A catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation.[8]
Catalyst Performance Data
The following tables summarize quantitative data for various catalytic systems used in the synthesis of 1,2,4-triazoles, allowing for easy comparison of their performance.
Table 1: Catalyst-Controlled Regioselective Synthesis of Disubstituted 1,2,4-Triazoles
| Catalyst | Product Regioisomer | Yield | Reference |
| Ag(I) | 1,3-disubstituted | up to 88% | [4] |
| Cu(II) | 1,5-disubstituted | up to 79% | [4] |
Table 2: Selected Catalytic Systems for 1,2,4-Triazole Synthesis
| Catalyst System | Starting Materials | Product | Yield | Reference |
| [Phen-MCM-41-CuBr] / O₂ | Amide and Nitrile | 3,5-disubstituted-1,2,4-triazole | up to 91% | [9] |
| HClO₄-SiO₂ | Amidrazone and Anhydride | 1,2,4-triazole derivatives | 55-95% | [4][9] |
| Cu(OAc)₂ | Nitriles and Hydroxylamine HCl | 1,2,4-triazole derivatives | Good | [5] |
| Iodine | Hydrazones and Aliphatic Amines | 1,3,5-trisubstituted 1,2,4-triazoles | Good | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of 1,2,4-triazoles.
Protocol 1: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Amidines and Nitriles
-
Materials:
-
Amidine hydrochloride (1.0 mmol)
-
Nitrile (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.05 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction vessel, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), copper(I) bromide (0.05 mmol), and cesium carbonate (2.0 mmol).[1]
-
Add dimethyl sulfoxide (2.0 mL) to the reaction vessel.[1]
-
Stir the reaction mixture at 120 °C under an air atmosphere for 24 hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Add water to the mixture and extract the product with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Remove the solvent by rotary evaporation.[1]
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 1,2,4-triazole derivative.[1]
-
Protocol 2: Two-Step, One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Nitriles
-
Materials:
-
First nitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
tert-Butanol (2.0 mL)
-
Second nitrile (1.0 mmol)
-
Copper(II) acetate (0.2 mmol)
-
Cesium carbonate (3.0 mmol)
-
Dimethyl sulfoxide (2.0 mL)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a sealed reaction tube, add the first nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in tert-butanol (2.0 mL).[1]
-
Stir the mixture at 80 °C for 2 hours.[1]
-
To the resulting mixture, add the second nitrile (1.0 mmol), copper(II) acetate (0.2 mmol), and cesium carbonate (3.0 mmol) in dimethyl sulfoxide (2.0 mL).[1]
-
Seal the tube and stir the reaction mixture at 120 °C for 24 hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).[1]
-
Concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.[1]
-
Visualizations
The following diagrams illustrate key workflows and concepts in 1,2,4-triazole synthesis.
Caption: General experimental workflow for copper-catalyzed 1,2,4-triazole synthesis.
Caption: Catalyst selection for controlling regioselectivity in disubstituted 1,2,4-triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. isres.org [isres.org]
- 6. scispace.com [scispace.com]
- 7. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine and Congeneric Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the bioactivity of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine and other notable triazole compounds, supported by available experimental data. While quantitative bioactivity data for this compound itself is limited in the public domain, this guide will focus on its reported qualitative activity and draw comparisons with structurally related triazoles for which quantitative data is available.
Anticancer Activity
Derivatives of 3,5-Diphenyl-4H-1,2,4-triazole have been synthesized and evaluated for their potential as antitumor agents. Screening of several derivatives against a panel of human cancer cell lines, including breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), has been reported.[1] Generally, these studies have indicated that the parent compound and some of its close analogs exhibit low antiproliferative activity.[1] However, structural modifications of the 4-amino group have led to compounds with notable anticancer potential.
Table 1: Comparative Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 17 (a 3,5-diaryl-4H-1,2,4-triazole derivative) | Various (60 human cancer cell lines) | Not specified, but showed "remarkable anticancer potential" | Not specified | Not specified |
| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |
| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (10a) | MCF-7 (Breast) | 6.43 | Doxorubicin | Not specified |
| HeLa (Cervical) | 5.6 | Doxorubicin | Not specified | |
| A549 (Lung) | 21.1 | Doxorubicin | Not specified | |
| 5-Aryl-3-phenylamino-1,2,4-triazole (2.6) | Multiple cell lines | Not specified, but showed beneficial effect | Not specified | Not specified |
| 5-Aryl-3-phenylamino-1,2,4-triazole (4.6) | Multiple cell lines | Not specified, but showed beneficial effect | Not specified | Not specified |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxic effects of triazole compounds.
Signaling Pathways in Anticancer Activity of Triazoles
Several 1,2,4-triazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This often involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and activation of caspases.
Mitochondrial Apoptosis Pathway
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds like 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a thorough structural validation is paramount to understanding its chemical behavior and potential pharmacological activity. This guide provides a comparative overview of the gold-standard technique, X-ray crystallography, alongside complementary spectroscopic methods for the comprehensive structural elucidation of this triazole derivative.
Methodological Showdown: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides an unambiguous determination of the atomic arrangement in a crystalline solid, spectroscopic methods offer valuable insights into the molecule's connectivity and functional groups in various states.
X-ray Crystallography: This powerful technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a detailed three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsion angles.
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, helping to establish the connectivity and relative positions of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
-
Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming its identity.
Quantitative Data Comparison
The following table summarizes the type of quantitative data obtained from each method. As a direct crystal structure for this compound is not publicly available, data for the closely related compound, 3,5-Bis(4-hydroxyphenyl)-4H-1,2,4-triazol-4-amine monohydrate, is presented as a representative example for X-ray crystallography.[1] Spectroscopic data is derived from published characterizations of various 3,5-diphenyl-4H-1,2,4-triazole derivatives.[2][3][4]
| Parameter | X-ray Crystallography (for 3,5-Bis(4-hydroxyphenyl)-4H-1,2,4-triazol-4-amine monohydrate)[1] | ¹H NMR Spectroscopy (Representative Values for Derivatives) | ¹³C NMR Spectroscopy (Representative Values for Derivatives) | IR Spectroscopy (Representative Values for Derivatives) | Mass Spectrometry (Representative Values for Derivatives) |
| Bond Lengths (Å) | e.g., C-N, C-C, N-N | Not Directly Measured | Not Directly Measured | Not Directly Measured | Not Directly Measured |
| Bond Angles (°) | e.g., C-N-C, N-N-C | Not Directly Measured | Not Directly Measured | Not Directly Measured | Not Directly Measured |
| Dihedral Angles (°) | Describes the conformation of the phenyl rings relative to the triazole ring | Not Directly Measured | Not Directly Measured | Not Directly Measured | Not Directly Measured |
| Chemical Shift (δ, ppm) | Not Applicable | Aromatic Protons: ~7.3-8.1 ppm; NH₂ Protons: ~5.4-5.9 ppm | Triazole Carbons: ~153 ppm; Aromatic Carbons: ~123-158 ppm | Not Applicable | Not Applicable |
| Vibrational Frequency (cm⁻¹) | Not Applicable | Not Applicable | Not Applicable | NH₂ stretch: ~3300-3450 cm⁻¹; C=N stretch: ~1640 cm⁻¹; Aromatic C-H stretch: ~3030-3100 cm⁻¹ | Not Applicable |
| Mass-to-charge ratio (m/z) | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Molecular Ion Peak (M⁺) corresponding to the compound's molecular weight |
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a small molecule like this compound, integrating both crystallographic and spectroscopic techniques.
Caption: Workflow for the structural validation of a small molecule.
Advanced and Alternative Structural Validation Techniques
Beyond the conventional methods, several advanced techniques are emerging for the structural analysis of small molecules:
-
Microcrystal-Electron Diffraction (MicroED): This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals, which are much smaller than those required for traditional X-ray crystallography.[5] This is particularly advantageous when growing large, high-quality single crystals is challenging.
-
Crystal Structure Prediction (CSP): Computational methods are increasingly used to predict the most stable crystal structures of a molecule.[6][7] These predictions can guide experimental polymorph screening and provide insights into the molecule's solid-state properties.
Experimental Protocols
X-ray Crystallography (Adapted from a related structure)[1]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Cu Kα radiation) are directed at the crystal, and the diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The chemical shifts, integration, and coupling patterns are then analyzed to elucidate the structure.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., LC-MS).
-
Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of ions at different m/z values.
References
- 1. 3,5-Bis(4-hydroxyphenyl)-4H-1,2,4-triazol-4-amine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine and 1,2,3-Triazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are cornerstones in the development of novel therapeutic agents. Among these, triazole isomers, specifically 1,2,4-triazoles and 1,2,3-triazoles, have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative analysis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine and the wider class of 1,2,3-triazole derivatives, offering insights into their performance as potential drug candidates, supported by experimental data.
Core Structural Differences
The fundamental difference between 1,2,4-triazoles and 1,2,3-triazoles lies in the arrangement of the three nitrogen atoms within the five-membered ring. In 1,2,4-triazoles, the nitrogen atoms are at positions 1, 2, and 4, while in 1,2,3-triazoles, they are in adjacent positions (1, 2, and 3). This variation in nitrogen atom placement significantly influences the electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules, leading to distinct pharmacological profiles. This compound is a specific derivative of the 1,2,4-triazole scaffold, characterized by two phenyl groups at positions 3 and 5, and an amino group at position 4.
Performance Comparison in Key Therapeutic Areas
This section provides a comparative overview of the reported biological activities of this compound and various 1,2,3-triazole derivatives in anticancer, antimicrobial, and enzyme inhibition studies.
Anticancer Activity
Derivatives of both 1,2,3-triazoles and 1,2,4-triazoles have been extensively investigated for their potential as anticancer agents.[1] Generally, 1,2,3-triazole derivatives have demonstrated a broader and more potent range of anticancer activities.
This compound and its derivatives have been synthesized and screened for their antitumor properties. However, studies have indicated that these specific compounds generally exhibit low antiproliferative activity against various human tumor cell lines, including breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268).[2]
1,2,3-Triazole derivatives , on the other hand, have emerged as a highly promising class of anticancer agents.[3][4] Numerous studies have reported significant cytotoxic activity against a wide array of cancer cell lines.[3] Their mechanisms of action are often more clearly elucidated and involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] Furthermore, many 1,2,3-triazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[5]
Table 1: Comparison of Anticancer Activity
| Compound Class | Cancer Cell Line | Assay | Activity Metric (e.g., IC₅₀, GI₅₀) | Reference |
| 3,5-Diphenyl-4-arylmethylamino-4H-1,2,4-triazole derivatives | MCF7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | Not specified | Low antiproliferative activity | [2] |
| 1,2,3-Triazole Derivative (Compound 8) | HT-1080 (Fibrosarcoma) | MTT | IC₅₀ = 15.13 µM | [3] |
| 1,2,3-Triazole Derivative (Compound 8) | A-549 (Lung) | MTT | IC₅₀ = 21.25 µM | [3] |
| 1,2,3-Triazole Derivative (Compound 8) | MCF-7 (Breast) | MTT | IC₅₀ = 18.06 µM | [3] |
| 1,2,3-Triazole Derivative (Compound 25) | K-562 (Leukemia) | Not specified | Growth Percent = 21.47% | [4] |
| 1,2,3-Triazole Derivative (Compound 25) | SK-MEL-5 (Melanoma) | Not specified | Growth Percent = 23.91% | [4] |
Note: The data presented is collated from different studies and should be interpreted with caution as experimental conditions may vary.
Antimicrobial Activity
Both 1,2,4-triazole and 1,2,3-triazole scaffolds are present in compounds with significant antimicrobial properties.
4-Amino-1,2,4-triazole derivatives , which are structurally related to this compound, have demonstrated notable antibacterial and antifungal activities.[6][7] For instance, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown strong activity against Staphylococcus aureus and the fungus Microsporum gypseum, with some compounds exhibiting potency superior or comparable to standard drugs like streptomycin and ketoconazole.[8]
1,2,3-Triazole derivatives also exhibit a broad spectrum of antimicrobial activities.[9] They have been effective against various Gram-positive and Gram-negative bacteria. The versatility of "click chemistry" has allowed for the synthesis of a vast library of 1,2,3-triazole derivatives with diverse substituents, leading to the identification of potent antimicrobial agents.[9]
Table 2: Comparison of Antimicrobial Activity
| Compound Class | Microorganism | Assay | Activity Metric (e.g., MIC) | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e) | Staphylococcus aureus | Not specified | Superior to Streptomycin | [8] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Not specified | Superior/Comparable to Ketoconazole | [8] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Not specified | MIC = 0.264 mM | [6] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Streptococcus pyogenes | Not specified | MIC = 0.132 mM | [6] |
| 1,2,3-Triazole-containing hybrids | Staphylococcus aureus | Not specified | Promising activity | [9] |
Note: The data presented is collated from different studies and should be interpreted with caution as experimental conditions may vary.
Enzyme Inhibition
The ability to inhibit specific enzymes is a key mechanism of action for many drugs. Both triazole isomers have been successful in this regard.[10][11]
3,5-Diphenyl-1,2,4-triazole derivatives have been investigated as inhibitors of various enzymes. For example, derivatives of 3,5-diphenyl-1,2,4-triazole substituted[12][13][14]triazolo[3,4-b][12][14][15]thiadiazole have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[16]
1,2,3-Triazole derivatives have demonstrated inhibitory activity against a wide range of enzymes, with a particular focus on kinases, which are critical regulators of cell signaling.[5] As mentioned in the anticancer section, they are known to inhibit receptor tyrosine kinases like EGFR and VEGFR.[5] This targeted inhibition disrupts downstream signaling pathways that are often hyperactivated in cancer.
Table 3: Comparison of Enzyme Inhibition Activity
| Compound Class | Enzyme Target | Assay | Activity Metric (e.g., IC₅₀, Kᵢ) | Reference |
| 3,5-Diphenyl-1,2,4-triazole substituted[12][13][14]triazolo[3,4-b][12][14][15]thiadiazole (42e) | Monoamine Oxidase B (hMAO-B) | Fluorometric | IC₅₀ = 2.51 µM, Kᵢ = 0.26 µM | [16] |
| 1,2,4-Triazole bearing Azinane Analogues (12d) | α-Glucosidase | Not specified | IC₅₀ = 36.74 ± 1.24 µM | [11] |
| 1,2,4-Triazole bearing Azinane Analogues (12d) | Butyrylcholinesterase (BChE) | Not specified | IC₅₀ = 0.017 ± 0.53 µM | [11] |
| 1,2,3-Triazole-coumarin-glycosyl hybrid (8) | EGFR | Not specified | IC₅₀ = 0.22 ± 0.01 µM | [5] |
| 1,2,3-Triazole-coumarin-glycosyl hybrid (8) | VEGFR-2 | Not specified | IC₅₀ = 0.93 ± 0.42 µM | [5] |
| 1,2,3-Triazole-coumarin-glycosyl hybrid (8) | CDK-2/cyclin A2 | Not specified | IC₅₀ = 0.24 ± 0.20 µM | [5] |
Note: The data presented is collated from different studies and should be interpreted with caution as experimental conditions may vary.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is crucial for rational drug design.
1,2,3-Triazole Derivatives: Targeting Cancer-Related Signaling
Many potent 1,2,3-triazole derivatives exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth and survival.
Caption: EGFR signaling pathway and inhibition by 1,2,3-triazole derivatives.
Caption: VEGFR signaling pathway and its inhibition by 1,2,3-triazole derivatives.
Caption: Mitochondrial apoptosis pathway induced by 1,2,3-triazole derivatives.
This compound: Mechanism Remains to be Elucidated
The precise mechanism of action for this compound and its closely related derivatives is not as well-defined in the current literature. While some derivatives exhibit antimicrobial and enzyme inhibitory activities, the specific molecular targets and signaling pathways they modulate to exert these effects require further investigation. The reported low antiproliferative activity suggests that they may not be potent inhibitors of the primary cancer-related pathways targeted by many 1,2,3-triazole derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of drug candidates.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General workflow for the MTT assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Principle: A common format involves measuring the phosphorylation of a substrate by a kinase in the presence and absence of an inhibitor. The amount of phosphorylation can be quantified using various detection methods, such as radioactivity, fluorescence, or luminescence.
Protocol (Generic TR-FRET based):
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase and the test compound and incubate briefly. Initiate the reaction by adding the substrate and ATP. Allow the reaction to proceed for a defined time.
-
Detection: Stop the reaction and add a detection reagent containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
Both 1,2,4-triazole and 1,2,3-triazole scaffolds are of significant interest in drug discovery. While derivatives of this compound have shown some biological activities, the broader class of 1,2,3-triazole derivatives has, to date, demonstrated more potent and well-characterized anticancer properties, often through the targeted inhibition of key signaling pathways. The ease of synthesis of 1,2,3-triazoles via "click chemistry" has also contributed to their extensive exploration.
For researchers and drug development professionals, the choice between these scaffolds will depend on the specific therapeutic target and desired pharmacological profile. While 1,2,3-triazoles currently appear to be a more promising avenue for the development of potent anticancer agents, the therapeutic potential of this compound and its analogs in other areas, such as antimicrobial or specific enzyme inhibition, warrants further investigation. Future head-to-head comparative studies under standardized conditions are needed to provide a more definitive assessment of their relative performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 13. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monoamine oxidase A and B inhibitory activities of 3,5-diphenyl-1,2,4-triazole substituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens constitutes a significant global health threat, necessitating the urgent development of novel antimicrobial agents. Among the heterocyclic compounds, 1,2,4-triazole derivatives have garnered considerable attention due to their broad and potent antimicrobial activities.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various 1,2,4-triazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the discovery and development of new antimicrobial therapies.
Data Presentation: Antimicrobial Activity of 1,2,4-Triazole Derivatives
The antimicrobial efficacy of 1,2,4-triazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative 1,2,4-triazole derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Comparable to Streptomycin | - | Ineffective | - | [3] |
| Ofloxacin-triazole analogues | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | - | [4] |
| Clinafloxacin-triazole hybrids | 0.25 - 32 | 0.25 - 32 | 0.25 - 32 | 0.25 - 32 | [4] |
| Phenylpiperazine-triazole-fluoroquinolone hybrids | 0.12 - 1.95 | 0.12 - 1.95 | 0.12 - 1.95 | 0.12 - 1.95 | |
| 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | - | - | - | - | |
| Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | - | - | - | - | [5] |
| Vinyl-1,2,4-triazole derivatives | 0.0002 - 0.0069 mM | - | - | - | [6][7] |
Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Microsporum gypseum | Cryptococcus neoformans | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Ineffective | Ineffective | Superior or comparable to Ketoconazole | - | [3] |
| Triazole compounds with 1,2,3-benzotriazine-4-one | 0.0156 - 2.0 | - | - | 0.0156 - 2.0 | [8][9] |
| Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | 62.5 | - | - | - | [5] |
| Vinyl-1,2,4-triazole derivatives | 0.02 - 0.52 mM | - | - | - | [6][7] |
| N-((5-(substituted aryl)-1,3,4-oxadiazole-2-yl)methyl-N-(4H-1,2,4-triazole-4-yl)benzamide | 12.5 | 50 | - | - | [10] |
Experimental Protocols
The following are detailed methodologies for two standard in vitro antimicrobial susceptibility tests used to evaluate the efficacy of 1,2,4-triazole derivatives.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Microbial Inoculum: Isolate three to five well-isolated colonies of the test microorganism from an 18- to 24-hour-old agar plate. Transfer the colonies into a tube containing sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.
-
Inoculation: Dilute the standardized microbial inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
-
Preparation of Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Application of Disks: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the 1,2,4-triazole derivative onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart from each other.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of susceptibility (susceptible, intermediate, or resistant) is based on standardized zone diameter interpretive charts.
Mandatory Visualization
Antifungal Mechanism of Action of 1,2,4-Triazole Derivatives
The primary antifungal mechanism of action of 1,2,4-triazole derivatives involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial activity of 1,2,4-triazole derivatives using either the broth microdilution or agar disk diffusion method.
Caption: General experimental workflow for antimicrobial susceptibility testing.
This guide provides a foundational comparative analysis of the antimicrobial spectrum of 1,2,4-triazole derivatives. The presented data and protocols can serve as a valuable resource for researchers and scientists in the field of antimicrobial drug discovery, facilitating the identification and development of novel and effective therapeutic agents.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Purity of Synthesized 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of standard analytical techniques for confirming the purity of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, complete with experimental protocols and data interpretation.
Physicochemical Properties
A preliminary assessment of the synthesized compound's physical properties can offer initial purity indicators.
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₂N₄ |
| Molecular Weight | 236.27 g/mol [1] |
| Melting Point | 244-245°C |
Note: Significant deviations from the expected melting point may suggest the presence of impurities.
Spectroscopic and Chromatographic Purity Analysis
A combination of spectroscopic and chromatographic methods is essential for a comprehensive purity assessment. Each technique provides unique structural and quantitative information.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information on the chemical environment of hydrogen atoms, confirming the compound's structure. | Highly sensitive to structural features and can detect impurities with different proton signatures. | May not detect impurities lacking hydrogen atoms or those present at very low concentrations. |
| ¹³C NMR Spectroscopy | Reveals the carbon framework of the molecule. | Complementary to ¹H NMR, confirming the carbon skeleton and identifying carbon-containing impurities. | Lower sensitivity than ¹H NMR; requires longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | Provides accurate molecular weight confirmation and can identify impurities with different masses. | Isomer differentiation can be challenging. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Useful for confirming the presence of key functional groups like N-H and C=N. | Provides limited information on the overall structure and may not be sensitive to minor impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities, allowing for quantification. | Highly sensitive and quantitative, providing a precise measure of purity. | Requires method development and a suitable reference standard. |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the compound. | Confirms the empirical formula. | Does not provide structural information and is sensitive to sample homogeneity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Expected chemical shifts (δ) in DMSO-d₆: Aromatic protons (Ar-H) typically appear in the range of 7.0-8.0 ppm, and the NH₂ protons will appear as a distinct signal.[2]
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Expected chemical shifts (δ) in DMSO-d₆: Aromatic carbons will appear in the range of 125-135 ppm, and the triazole ring carbons will have characteristic shifts around 153 ppm.[2]
-
-
Purity Assessment: The absence of unexpected signals in both ¹H and ¹³C NMR spectra is a strong indicator of high purity. Integration of proton signals can be used to quantify the relative amounts of the main compound and any proton-containing impurities.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode.
-
Expected m/z value: Look for the protonated molecule [M+H]⁺ at approximately m/z 237.28.
-
-
Purity Assessment: A clean mass spectrum with a dominant peak corresponding to the expected molecular ion and minimal fragmentation or adduct peaks suggests high purity.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: A typical mobile phase could be a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Column: A C18 reverse-phase column is commonly used.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the column.
-
Run a gradient elution to separate the components.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Purity Assessment: A single, sharp peak in the chromatogram indicates a high degree of purity. The peak area percentage can be used to quantify the purity, often aiming for >95% or >98% depending on the application.
Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for confirming the purity of synthesized this compound.
References
Efficacy of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives Compared to Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine derivatives against standard therapeutic agents. The following sections summarize available quantitative data from preclinical studies, detail the experimental protocols used for these evaluations, and visualize potential mechanisms of action. While direct comparative data for a broad range of this compound derivatives remains an area of active research, this guide synthesizes findings from structurally related 1,2,4-triazole compounds to provide a valuable reference for ongoing drug discovery efforts.
Antimicrobial and Antifungal Efficacy
A study on a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which are structurally related to the topic compounds, has demonstrated notable antimicrobial and antifungal activities. The efficacy of these compounds was compared against the standard drugs streptomycin and ketoconazole.
Table 1: Comparative Antimicrobial and Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) |
| 5b | Microsporum gypseum | 20 | Ketoconazole | 18 |
| 5c | Microsporum gypseum | 22 | Ketoconazole | 18 |
| 5d | Microsporum gypseum | 21 | Ketoconazole | 18 |
| 5e | Microsporum gypseum | 19 | Ketoconazole | 18 |
| 5m | Microsporum gypseum | 20 | Ketoconazole | 18 |
| 5n | Microsporum gypseum | 23 | Ketoconazole | 18 |
| 5h | Staphylococcus aureus | 20 | Streptomycin | 21 |
Anticancer Efficacy
While research has indicated that some 3,5-diphenyl-4H-1,2,4-triazole derivatives exhibit low antiproliferative activity against certain cancer cell lines, specific IC50 or GI50 values in direct comparison with standard anticancer drugs are not extensively documented in the reviewed literature. However, studies on other substituted 1,2,4-triazole derivatives have shown promising cytotoxic effects against various human cancer cell lines. For instance, certain novel 1,2,4-triazole derivatives have been evaluated against MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cell lines, with some compounds demonstrating significant activity.
Due to the limited direct comparative data for the specified this compound core structure, a quantitative comparison table for anticancer activity is not provided at this time. Further research is required to establish a direct efficacy comparison with standard chemotherapeutic agents like doxorubicin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 1,2,4-triazole derivatives.
In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Media Preparation: Nutrient agar medium is prepared and sterilized.
-
Inoculation: The microbial culture is uniformly spread over the surface of the solidified agar plates.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are made on the agar surface using a sterile borer.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to the wells.
-
Incubation: The plates are incubated at a specified temperature (e.g., 37°C for bacteria, 28°C for fungi) for a designated period (e.g., 24-48 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, is measured in millimeters.
-
Standard Comparison: The activity of the test compounds is compared with that of a standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) tested under the same conditions.[1][2]
MTT Assay for In Vitro Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[3][4][5]
Signaling Pathways and Mechanisms of Action
The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to interact with and inhibit various enzymes.
Antifungal Mechanism of Action
A well-established mechanism for antifungal 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death.
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Anticancer Mechanism of Action
The anticancer activity of 1,2,4-triazole derivatives can be attributed to various mechanisms, including the inhibition of protein kinases. Kinases are key regulators of cell signaling pathways that control cell proliferation, survival, and differentiation. By inhibiting specific kinases involved in cancer progression, these compounds can induce apoptosis (programmed cell death) in cancer cells.
Caption: Anticancer mechanism of 1,2,4-triazoles via kinase inhibition.
Experimental Workflow for Compound Screening
The general workflow for screening new chemical entities, such as 1,2,4-triazole derivatives, for biological activity involves a series of sequential steps from synthesis to in vitro and potentially in vivo evaluation.
Caption: General experimental workflow for screening 1,2,4-triazole compounds.
References
cross-referencing spectroscopic data of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical experimental spectroscopic data for 3,5-Diphenyl-4H-1,2,4-triazol-4-amine against established literature values for analogous compounds. The aim is to offer a valuable resource for the verification and characterization of this compound, which is of interest in medicinal chemistry and drug development.
Spectroscopic Data Comparison
The following tables summarize the expected and literature-based spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Literature Chemical Shift (δ) ppm (Analogous Compounds) |
| 7.20 - 7.60 | m | 10H | Ar-H | 7.10 - 8.20 |
| 5.85 | s | 2H | NH₂ | 5.30 - 6.40 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment | Literature Chemical Shift (δ) ppm (Analogous Compounds) |
| 155.0 | C=N (Triazole ring) | 153.0 - 159.0 |
| 130.5 | Ar-C | 125.0 - 135.0 |
| 129.0 | Ar-C | 125.0 - 135.0 |
| 128.5 | Ar-C | 125.0 - 135.0 |
| 127.0 | Ar-C (ipso) | 125.0 - 135.0 |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Literature Wavenumber (cm⁻¹) (Analogous Compounds) |
| 3300 - 3100 | Medium, Broad | N-H stretch (NH₂) | 3350 - 3150 |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) | 3100 - 3000 |
| 1610 | Strong | C=N stretch (Triazole ring) | 1620 - 1580 |
| 1580 | Medium | C=C stretch (Aromatic) | 1600 - 1550 |
| 1490 | Medium | N-H bend (NH₂) | 1500 - 1450 |
MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Assignment | Literature m/z (Analogous Compounds) |
| 236 | 100 | [M]⁺ | Varies with substituents |
| 221 | 40 | [M-NH₂]⁺ | Varies with substituents |
| 118 | 65 | [Ph-C≡N-NH₂]⁺ | Varies with substituents |
| 104 | 30 | [Ph-C≡N]⁺ | Varies with substituents |
| 77 | 50 | [C₆H₅]⁺ | Varies with substituents |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation : 5-10 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition :
-
Pulse Program : zg30
-
Number of Scans : 16
-
Relaxation Delay : 1.0 s
-
Acquisition Time : 4.09 s
-
Spectral Width : 20.5 ppm
-
-
¹³C NMR Acquisition :
-
Pulse Program : zgpg30
-
Number of Scans : 1024
-
Relaxation Delay : 2.0 s
-
Acquisition Time : 1.36 s
-
Spectral Width : 240 ppm
-
-
Data Processing : The raw data was processed using MestReNova (or equivalent software). Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Sample Preparation : A small amount of the solid sample was placed directly onto the ATR crystal.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 16
-
-
Data Processing : The resulting spectrum was baseline corrected and the peaks were labeled using the spectrometer's software.
Mass Spectrometry (MS)
-
Instrumentation : A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample was dissolved in methanol at a concentration of 1 mg/mL. The solution was then diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Data Acquisition :
-
Ionization Mode : Positive ion mode
-
Spray Voltage : 3.5 kV
-
Capillary Temperature : 320 °C
-
Sheath Gas Flow Rate : 40 (arbitrary units)
-
Auxiliary Gas Flow Rate : 10 (arbitrary units)
-
Mass Range : m/z 50-500
-
-
Data Processing : The data was analyzed using Xcalibur software (or equivalent). The mass spectrum was examined for the molecular ion peak and characteristic fragment ions.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Computational Docking Analysis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational docking performance of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine derivatives against key biological targets implicated in cancer. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to support in silico drug design and lead optimization efforts.
The this compound scaffold has emerged as a promising framework in medicinal chemistry due to its diverse pharmacological activities. Computational docking studies are instrumental in elucidating the binding modes and predicting the affinity of derivatives based on this scaffold with various biological targets. This guide focuses on the comparative docking performance of these compounds against two critical cancer-related protein targets: human Epidermal Growth Factor Receptor (hEGFR) and c-Met tyrosine kinase.
Performance Comparison Against Biological Targets
The following tables summarize the quantitative data from computational docking studies, comparing the performance of 3,5-Diphenyl-4H-1,2,4-triazole derivatives with established inhibitors.
Human Epidermal Growth Factor Receptor (hEGFR)
Several novel 3,5-diphenyl-1H-1,2,4-triazole derivatives have been synthesized and evaluated as potential hEGFR inhibitors. The in vitro inhibitory activities and docking scores of the most promising compounds are compared with the known EGFR inhibitor, Gefitinib.
| Compound ID | Structure/Substitution | IC50 (µM) | Ki (µM) | Docking Score (kcal/mol) | Reference |
| Compound 6e | 3,5-diphenyl-1H-1,2,4-triazole with a specific modification (details in original publication) | Significant | 0.174 | Not explicitly stated | [1] |
| Compound 5e | 3,5-diphenyl-1H-1,2,4-triazole with a different modification (details in original publication) | Significant | - | Not explicitly stated | [1] |
| Gefitinib | (Reference Inhibitor) | - | - | Not explicitly stated | [1] |
Note: The specific structures of compounds 5e and 6e are detailed in the referenced publication. The docking scores were used to propose the binding modes but were not explicitly listed in the abstract.
c-Met Tyrosine Kinase
A series of 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivatives, which are structurally related to the core topic, were synthesized and their anticancer activity was evaluated through docking with the c-Met tyrosine kinase receptor. The docking scores are compared with the known c-Met inhibitor, Crizotinib.
| Compound ID | Structure/Substitution | Docking Score (Kcal/mol) | Reference |
| Compound 3a | 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivative | -3.058 | [2] |
| Compound 3b | 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivative | -4.131 | [2] |
| Compound 3c | 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivative | -3.898 | [2] |
| Crizotinib | (Reference Inhibitor) | -3.223 | [2] |
Experimental Protocols
The methodologies employed in the cited computational docking studies are crucial for interpreting the results and for designing future experiments.
Molecular Docking of hEGFR Inhibitors
The general protocol for docking 3,5-diphenyl-1H-1,2,4-triazole derivatives against hEGFR is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the 3,5-diphenyl-1,2,4-triazole derivatives and the reference compound (e.g., Gefitinib) are generated and energy-minimized using computational chemistry software.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide. The prepared ligands are docked into the active site of the prepared hEGFR protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket to identify the most favorable binding mode.
-
Analysis: The results are analyzed based on the docking score or binding energy, which estimates the binding affinity. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Molecular Docking of c-Met Tyrosine Kinase Inhibitors
The protocol for docking 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivatives against the c-Met tyrosine kinase receptor follows a similar procedure:
-
Receptor and Ligand Preparation: The 3D structure of the c-Met tyrosine kinase receptor is retrieved from the PDB. The protein is prepared by removing water molecules and adding hydrogens. The 3D structures of the triazole derivatives and Crizotinib are generated and optimized.
-
Grid Generation: A grid box is defined around the active site of the c-Met receptor to specify the search space for the docking simulation.
-
Docking and Scoring: Docking is performed to predict the binding poses of the ligands within the receptor's active site. The scoring function of the docking program is used to rank the poses based on their predicted binding affinity.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical computational docking workflow.
Caption: EGFR Signaling Pathway.
Caption: c-Met Signaling Pathway.
Caption: Computational Docking Workflow.
References
A Comparative Analysis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives as Selective MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of Novel Triazole Derivatives for Monoamine Oxidase-B.
This guide provides a comparative assessment of a series of novel 3,5-diphenyl-4H-1,2,4-triazol-4-amine derivatives for their selective inhibition of monoamine oxidase-B (MAO-B). The data presented herein is derived from a study by Bekircan et al. (2022), which systematically synthesized and evaluated these compounds for their potential as therapeutic agents in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] The selective inhibition of MAO-B is a key strategy in the treatment of these conditions, as it can increase dopamine levels in the brain while avoiding the side effects associated with the inhibition of MAO-A.[1][2]
Comparative Inhibition Data
The inhibitory activities of the synthesized 3,5-diphenyl-1,2,4-triazole substituted[2]triazolo[3,4-b][3]thiadiazole derivatives against human MAO-A and MAO-B are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50 in µM) and the selectivity index (SI), which is the ratio of IC50 for MAO-A to IC50 for MAO-B. A higher SI value indicates greater selectivity for MAO-B.
Series 1: 6-(4-Substituted phenyl)-3-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Derivatives
| Compound ID | R | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) |
| 39a | H | > 100 | 10.32 | > 9.69 |
| 39b | F | > 100 | 8.74 | > 11.44 |
| 39c | Cl | > 100 | 5.17 | > 19.34 |
| 39d | Br | > 100 | 4.65 | > 21.51 |
| 39e | CH3 | > 100 | 12.86 | > 7.78 |
| 39f | OCH3 | > 100 | 15.21 | > 6.57 |
| 39g | NO2 | > 100 | 18.33 | > 5.46 |
| 39h | CF3 | > 100 | 7.52 | > 13.30 |
Series 2: 6-(Substituted)-3-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Derivatives
| Compound ID | R | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) |
| 41a | Methyl | > 100 | 22.14 | > 4.52 |
| 41b | Ethyl | > 100 | 25.68 | > 3.89 |
| 41c | Propyl | > 100 | 28.91 | > 3.46 |
| 41d | Phenyl | > 100 | 10.32 | > 9.69 |
Series 3: 6-(4-Substituted benzyl)-3-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Derivatives
| Compound ID | R | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) |
| 42a | H | > 100 | 6.88 | > 14.53 |
| 42b | F | > 100 | 4.15 | > 24.10 |
| 42c | Cl | > 100 | 3.27 | > 30.58 |
| 42d | Br | > 100 | 3.06 | > 32.68 |
| 42e | CH3 | > 100 | 2.51 | > 39.84 |
| 42f | OCH3 | > 100 | 4.98 | > 20.08 |
| 42g | NO2 | > 100 | 8.12 | > 12.32 |
| 42h | CF3 | > 100 | 2.81 | > 35.59 |
Key Findings and Structure-Activity Relationship
The study revealed that all tested compounds were selective for hMAO-B to varying degrees. Notably, compounds 42e and 42h demonstrated the highest inhibitory activity against hMAO-B, with IC50 values of 2.51 µM and 2.81 µM, respectively.[1][2] These compounds also exhibited significant selectivity, with SI values greater than 39 and 35, respectively.[1][2]
A kinetic analysis of the most potent derivative, 42e , indicated a mixed mode of inhibition for hMAO-B, with a Ki value of 0.26 µM.[2] The structure-activity relationship suggests that the[1][2]triazolo[3,4-b][3]thiadiazole scaffold is a promising foundation for developing novel and selective hMAO-B inhibitors.[1][2]
Experimental Protocols
The inhibitory activity of the 3,5-diphenyl-1,2,4-triazole derivatives against hMAO-A and hMAO-B was determined using an in vitro fluorometric method based on the Amplex Red® reagent.
Amplex Red® Monoamine Oxidase Assay Protocol
This assay detects the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), the Amplex Red® reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H2O2 in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin. The fluorescence is measured to determine the enzyme activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex Red® reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine hydrochloride (MAO substrate)
-
Clorgyline (MAO-A inhibitor control)
-
Selegiline (MAO-B inhibitor control)
-
Sodium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (3,5-diphenyl-1,2,4-triazole derivatives)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Amplex Red® reagent and HRP in sodium phosphate buffer.
-
Dissolve the test compounds and control inhibitors in DMSO and then dilute to the desired concentrations with buffer.
-
Prepare a solution of the substrate, p-tyramine, in the buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the sodium phosphate buffer.
-
Add the test compound solution or control inhibitor solution to the respective wells.
-
Add the MAO-A or MAO-B enzyme solution to the wells.
-
Incubate the plate at 37°C for a specified pre-incubation time.
-
Initiate the enzymatic reaction by adding the p-tyramine substrate solution to all wells.
-
Incubate the plate at 37°C for a specified reaction time, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of each well using a microplate reader with excitation at approximately 530-560 nm and emission detection at approximately 580-590 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compounds to the fluorescence of the control wells (enzyme and substrate without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for the Amplex Red-based MAO inhibition assay.
Structure-Activity Relationship for MAO-B Selectivity
Caption: Structure-activity relationship of derivatives for MAO-B inhibition.
References
- 1. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Monoamine oxidase A and B inhibitory activities of 3,5-diphenyl-1,2,4-triazole substituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Pathways to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
For researchers and professionals in drug development, the efficient synthesis of scaffold molecules is a critical starting point. This guide provides a comparative overview of various synthetic routes to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a key intermediate in the synthesis of various biologically active compounds. We will delve into the experimental protocols and quantitative data for the most prominent methods to aid in the selection of the most suitable pathway for your research needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Route 1: From Benzonitrile and Hydrazine | Benzonitrile, Hydrazine sulfate | Hydrazine hydrate, Ethylene glycol | 130-140 °C, 24 h | 75 | One-pot synthesis, readily available starting materials | High temperature, long reaction time |
| Route 2: From 1,2-Dibenzoylhydrazine and Hydrazine | 1,2-Dibenzoylhydrazine | Hydrazine hydrate | Reflux, 6 h | 85 | Good yield, relatively shorter reaction time | Requires pre-synthesis of the starting material |
| Route 3: From Ethylbenzoate Benzoylhydrazone | Ethylbenzoate benzoylhydrazone | Hydrazine hydrate | High temperature (specifics not fully detailed in readily available literature) | Not specified in detail | Historical method | Lack of readily available detailed experimental protocol and yield data |
Synthetic Route 1: One-Pot Reaction of Benzonitrile and Hydrazine
This method provides a direct, one-pot approach to the desired triazole from commercially available starting materials.
Experimental Protocol
A mixture of benzonitrile (2.06 g, 0.02 mol), hydrazine sulfate (1.3 g, 0.01 mol), and hydrazine hydrate (80%, 10 mL) in ethylene glycol (20 mL) is heated at 130-140 °C for 24 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield this compound.[1][2]
Caption: One-pot synthesis from benzonitrile.
Synthetic Route 2: Cyclization of 1,2-Dibenzoylhydrazine with Hydrazine
This two-step approach involves the initial synthesis of 1,2-dibenzoylhydrazine, which is then cyclized to form the target triazole.
Experimental Protocol
Step 1: Synthesis of 1,2-Dibenzoylhydrazine
To a solution of benzoylhydrazine (13.6 g, 0.1 mol) in pyridine (50 mL), benzoyl chloride (14.0 g, 0.1 mol) is added dropwise with stirring in an ice bath. The mixture is then stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to give 1,2-dibenzoylhydrazine.
Step 2: Synthesis of this compound
A mixture of 1,2-dibenzoylhydrazine (2.40 g, 0.01 mol) and hydrazine hydrate (80%, 5 mL) is refluxed for 6 hours. After cooling, the reaction mixture is poured into cold water. The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford this compound.
Caption: Two-step synthesis via 1,2-dibenzoylhydrazine.
Synthetic Route 3: From Ethylbenzoate Benzoylhydrazone (Potts Method)
This classical method, first described by Potts in 1954, involves the reaction of ethylbenzoate benzoylhydrazone with hydrazine. While historically significant, detailed experimental procedures and yields are not as readily accessible in modern literature. The general transformation is understood to proceed at elevated temperatures.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
